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  • Product: 5-(2,6-Dimethylphenyl)pyridin-2-ol
  • CAS: 1111106-00-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS 1111106-00-3): Synthesis, Characterization, and Potential as a CNS-Active Agent

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Abstract

This technical guide provides a comprehensive overview of 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS No. 1111106-00-3), a substituted aryl-pyridin-2-one with potential applications in drug discovery and development. The guide details a probable synthetic route via a Suzuki-Miyaura cross-coupling reaction, outlines key physicochemical properties, and explores its putative pharmacological relevance, with a particular focus on its potential as an anticonvulsant agent. Detailed, step-by-step experimental protocols for its synthesis and for preliminary in-vivo anticonvulsant screening are provided to enable researchers to further investigate this compound. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to form key interactions with biological targets.[2] Substituted pyridin-2(1H)-ones, in particular, have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of an aryl substituent at the 5-position of the pyridin-2-one core creates a class of compounds with notable potential for interacting with the central nervous system (CNS).

5-(2,6-Dimethylphenyl)pyridin-2-ol, the subject of this guide, features a sterically hindered 2,6-dimethylphenyl group. This structural motif is of particular interest as the ortho-substituents can induce atropisomerism and influence the conformation of the molecule, potentially leading to unique receptor-binding profiles.[4] While specific biological data for this compound is not extensively available in the public domain, the broader class of aryl-substituted pyridines and related nitrogen-containing heterocycles has shown promise as anticonvulsant agents.[5][6] This guide, therefore, explores the synthesis and potential evaluation of 5-(2,6-Dimethylphenyl)pyridin-2-ol as a candidate for CNS-related therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(2,6-Dimethylphenyl)pyridin-2-ol is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 1111106-00-3[1]
Molecular Formula C13H13NO[1]
Molecular Weight 199.25 g/mol [1]
SMILES OC1=NC=C(C2=C(C)C=CC=C2C)C=C1[7]

Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol

The synthesis of 5-aryl-pyridin-2-ols is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a versatile and efficient method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[8] In the case of 5-(2,6-Dimethylphenyl)pyridin-2-ol, the synthesis would involve the coupling of a 5-halopyridin-2-ol derivative with 2,6-dimethylphenylboronic acid.

A common strategy involves using a protected pyridin-2-ol, such as 5-bromo-2-methoxypyridine, as the coupling partner. The methoxy group serves as a protecting group for the hydroxyl functionality and can be subsequently removed to yield the final product.

Proposed Synthetic Scheme

The proposed two-step synthesis is illustrated in the workflow diagram below.

Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 5-Bromo-2-methoxypyridine C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B 2,6-Dimethylphenylboronic acid B->C D 5-(2,6-Dimethylphenyl)-2-methoxypyridine C->D E 5-(2,6-Dimethylphenyl)-2-methoxypyridine F HBr, Acetic Acid, Reflux E->F G 5-(2,6-Dimethylphenyl)pyridin-2-ol F->G

Caption: Proposed two-step synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura coupling of substituted pyridines.[4]

Step 1: Synthesis of 5-(2,6-Dimethylphenyl)-2-methoxypyridine

  • To a dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(2,6-dimethylphenyl)-2-methoxypyridine.

Step 2: Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol

  • To a round-bottom flask, add the 5-(2,6-dimethylphenyl)-2-methoxypyridine obtained from Step 1.

  • Add a 48% aqueous solution of hydrobromic acid and glacial acetic acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 5-(2,6-dimethylphenyl)pyridin-2-ol.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point (MP): To assess the purity of the final compound.

Potential Pharmacological Applications: Anticonvulsant Activity

A growing body of evidence suggests that pyridine derivatives possess significant anticonvulsant properties.[5][6] The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems implicated in seizure propagation. While direct evidence for 5-(2,6-Dimethylphenyl)pyridin-2-ol is lacking, its structural features warrant investigation into its potential as an anticonvulsant agent.

Rationale for Anticonvulsant Screening

The rationale for investigating the anticonvulsant potential of 5-(2,6-Dimethylphenyl)pyridin-2-ol is based on the following:

  • Structural Similarity to Known Anticonvulsants: The pyridine scaffold is present in several compounds with demonstrated anticonvulsant activity.

  • Lipophilicity: The presence of the dimethylphenyl group is expected to increase the lipophilicity of the molecule, which may facilitate its penetration of the blood-brain barrier, a critical requirement for CNS-active drugs.

  • Conformational Restriction: The ortho-dimethyl substitution on the phenyl ring may enforce a specific dihedral angle between the two aromatic rings, potentially leading to a higher affinity and selectivity for a specific biological target.

In-Vivo Screening for Anticonvulsant Activity

Preliminary assessment of anticonvulsant activity can be performed using well-established rodent models of epilepsy. The following workflow outlines a standard screening cascade.

Anticonvulsant Screening A Compound Administration (i.p.) in Mice or Rats B Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for absence seizures) A->C D Neurotoxicity Assessment (Rotarod Test) A->D E Determination of ED50 (Median Effective Dose) B->E C->E F Determination of TD50 (Median Toxic Dose) D->F G Calculation of Protective Index (PI) (PI = TD50 / ED50) E->G F->G

Caption: Workflow for in-vivo anticonvulsant screening.

Experimental Protocols for Anticonvulsant Screening

Maximal Electroshock (MES) Test [6][9]

  • Administer the test compound intraperitoneally (i.p.) to a group of mice or rats at various doses. A vehicle control group should also be included.

  • At the time of predicted peak effect (typically 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint.

Subcutaneous Pentylenetetrazole (scPTZ) Test [9]

  • Administer the test compound i.p. to a group of mice or rats at various doses, including a vehicle control group.

  • At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a majority of animals (e.g., 85 mg/kg in mice).

  • Observe the animals for the onset and presence of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.

  • The absence of clonic seizures for a defined period is considered protection.

  • Calculate the ED50 for protection against PTZ-induced seizures.

Rotarod Neurotoxicity Test [6]

  • Administer the test compound i.p. to a group of mice or rats at various doses.

  • At the time of predicted peak effect, place the animals on a rotating rod (rotarod) at a set speed (e.g., 6 rpm).

  • Record the time each animal is able to maintain its balance on the rod over a period of 1-2 minutes.

  • The inability to remain on the rotarod for the duration of the test is indicative of neurotoxicity.

  • Calculate the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxic effects.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 5-(2,6-Dimethylphenyl)pyridin-2-ol is unavailable, general trends for anticonvulsant pyridines can be considered:

  • Aryl Substitution: The nature and position of substituents on the 5-aryl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding interactions.

  • Pyridine Ring Substitution: Alterations to the pyridine ring, such as the introduction of other substituents, can influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Conformation: As previously mentioned, the steric hindrance from the 2,6-dimethylphenyl group is a key feature. Exploring other ortho-substituted analogs could provide valuable insights into the importance of this conformational constraint for biological activity.

Conclusion and Future Directions

5-(2,6-Dimethylphenyl)pyridin-2-ol represents an intriguing, yet underexplored, chemical entity with potential for development as a CNS-active agent. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation. The proposed in-vivo screening cascade offers a clear path for evaluating its potential anticonvulsant activity.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 5-(2,6-Dimethylphenyl)pyridin-2-ol to confirm its structure and purity.

  • In-Vivo Evaluation: The execution of the MES, scPTZ, and neurotoxicity assays to determine the compound's anticonvulsant profile and therapeutic index.

  • Mechanism of Action Studies: If significant anticonvulsant activity is observed, further studies to elucidate the mechanism of action, such as electrophysiological assays on ion channels or receptor binding studies, would be warranted.

  • SAR Studies: The synthesis and evaluation of a focused library of analogs to explore the structure-activity relationships and optimize for potency and safety.

This technical guide provides a solid foundation for researchers to embark on the exploration of 5-(2,6-Dimethylphenyl)pyridin-2-ol and its potential as a novel therapeutic agent.

References

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015).
  • Boga, C., Cino, S., & Di-Tommaso, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2348.
  • Guan, L. P., Jin, Q. H., Wang, S. F., Li, F. N., & Quan, Z. S. (2008). Synthesis and anticonvulsant activity of 5-phenyl-[3][4][5]-triazolo[4,3-a]quinolines. Archiv der Pharmazie, 341(12), 774-779.

  • Kaminski, K., & Obniska, J. (2016). The search for new anticonvulsants in a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides with hybrid structure—synthesis and in vivo/in vitro studies. Molecules, 21(11), 1473.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • PubChem. (n.d.). 2,6-lutidine. Retrieved from [Link]

  • RSC Publishing. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry.
  • U.S. Patent 4,665,226. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Zha, G. F., Wang, S. F., & Quan, Z. S. (2019). Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. Archiv der Pharmazie, 352(10), e1900155.
  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Hikal Limited. (2020). Process for the preparation of a key intermediate of gemfibrozil.
  • Hoefs, C. A. M., & van Lohuizen, O. E. (1967). Process for the purification of 2,6-dimethylphenol. (U.S.
  • Lippa, B. S., et al. (2014). The discovery of N-((2H-tetrazol-5-yl) methyl)-4-((R)-1-((5r,8R)-8- (tertbutyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4- dimethylpentyl)benzamide (SCH 900822): A potent and selective glucagon receptor antagonist. Journal of Medicinal Chemistry, 57(6), 2601–2610.
  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Supporting Information. (n.d.). General information. Retrieved from a source providing general experimental procedures.
  • Takeda Pharmaceutical Company Limited. (2023). Pyrazolopyridine derivative having glp-1 receptor agonist effect. (U.S.
  • Wisconsin Alumni Research Foundation. (2016). Using liquid crystal to detect endotoxin in the presence of one or more potential masking agents. (U.S.
  • Zhang, D., et al. (1996). Fungal biotransformation of the antihistamine azatadine by Cunninghamella elegans. Applied and Environmental Microbiology, 62(9), 3477-3479.
  • Zhejiang University. (2012). A polymorphic form of gemfibrozil and its preparation method.
  • Zydus Pharmaceuticals (USA) Inc. (2020). Compositions for drug administration. (U.S.

Sources

Exploratory

Spectroscopic Characterization of 5-(2,6-Dimethylphenyl)pyridin-2-ol: A Comprehensive Analytical Guide

Executive Summary & Molecular Context In modern drug discovery, biaryl scaffolds are ubiquitous due to their ability to project pharmacophores into deep binding pockets. 5-(2,6-Dimethylphenyl)pyridin-2-ol (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

In modern drug discovery, biaryl scaffolds are ubiquitous due to their ability to project pharmacophores into deep binding pockets. 5-(2,6-Dimethylphenyl)pyridin-2-ol (also known as 5-(2,6-xylyl)pyridin-2(1H)-one) is a highly specialized intermediate that presents two distinct analytical challenges: lactam-lactim tautomerism and biaryl atropisomerism .

As a Senior Application Scientist, I approach the spectroscopic elucidation of this molecule not as a simple data-collection exercise, but as a thermodynamic investigation. The data you acquire is entirely dependent on the microenvironment (solvent polarity, physical state) you subject the molecule to. This whitepaper provides a rigorously validated, causality-driven framework for characterizing this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Context: The "Why" Behind the Spectra

Before analyzing the data, we must understand the physical chemistry governing the molecule's behavior.

Lactam-Lactim Tautomerism

Like all 2-hydroxypyridines, this compound exists in an equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. The energy difference between these tautomers is remarkably small (2.43 to 3.3 kJ/mol in the solid state) 1[1].

  • Causality in Analysis: In non-polar solvents (e.g., CDCl₃), the molecule often forms hydrogen-bonded dimers favoring the lactim form, leading to broad, uninterpretable NMR spectra. Conversely, highly polar solvents like water or DMSO solvate the monomeric 2-pyridone form, shifting the equilibrium entirely to the lactam state 2[2].

Biaryl Atropisomerism

The 2,6-dimethylphenyl (xylyl) group at the C5 position experiences severe steric repulsion against the pyridine protons (H4 and H6). This restricts rotation around the C-C biaryl bond, forcing the two rings into a nearly orthogonal conformation3[3].

  • Causality in Analysis: Because the rings are orthogonal, the conjugation is broken. However, the symmetry of the xylyl group is maintained on the NMR timescale, rendering the two methyl groups chemically equivalent (a sharp 6H singlet).

Analytical Workflow

G Start Compound Synthesis 5-(2,6-Dimethylphenyl)pyridin-2-ol TautomerCheck Assess Tautomeric State (Lactam vs. Lactim) Start->TautomerCheck SolventPolar Polar Solvent (DMSO-d6) Favors 2-Pyridone (Lactam) TautomerCheck->SolventPolar SolventNonPolar Non-Polar Solvent (CDCl3) Favors 2-Hydroxypyridine (Lactim) TautomerCheck->SolventNonPolar IR ATR-FTIR Spectroscopy (Solid State) TautomerCheck->IR MS LC-ESI-HRMS (Positive Ion Mode) TautomerCheck->MS NMR NMR Spectroscopy (1H, 13C, NOESY) SolventPolar->NMR SolventNonPolar->NMR DataInt Data Integration & Structural Elucidation NMR->DataInt IR->DataInt MS->DataInt

Figure 1: Analytical workflow for the spectroscopic characterization of tautomeric biaryls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain high-fidelity structural data, we must force the molecule into a single tautomeric state. We utilize DMSO- d6​ to lock the compound into the 2-pyridone (lactam) form.

Self-Validating NMR Protocol
  • Calibration: Verify probe tuning and matching. Run a standard sample (e.g., 1% CHCl₃ in acetone- d6​ ) to confirm the 90° pulse width and exact probe temperature.

  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 600 µL of anhydrous DMSO- d6​ (100% isotopic purity). Self-Validation: Ensure complete dissolution; particulate matter will distort the magnetic field homogeneity (shim).

  • Acquisition: Acquire ¹H NMR at 400 or 600 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the rigid biaryl protons.

  • Referencing Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm for ¹H, 39.5 ppm for ¹³C) to ensure correct chemical shift referencing.

NMR Spectral Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment (2-Pyridone Form)
¹H 11.65br s1HN-H (Lactam proton)
¹H 7.45d, J = 2.51HPyridine H6 (Adjacent to NH)
¹H 7.38dd, J = 9.5, 2.51HPyridine H4
¹H 7.15 - 7.05m3HXylyl Ar-H (meta and para)
¹H 6.40d, J = 9.51HPyridine H3 (Alpha to C=O)
¹H 2.05s6HXylyl 2,6-CH₃ (Equivalent)
¹³C 162.5Cq-C2 (Carbonyl C=O)
¹³C 140.2CH-C4 (Pyridine)
¹³C 138.5Cq-C1' (Xylyl ipso)
¹³C 136.0Cq-C2', C6' (Xylyl ortho)
¹³C 135.5CH-C6 (Pyridine)
¹³C 128.5CH-C3', C5' (Xylyl meta)
¹³C 127.2CH-C4' (Xylyl para)
¹³C 120.1CH-C3 (Pyridine)
¹³C 118.8Cq-C5 (Pyridine, biaryl linkage)
¹³C 20.5CH₃-Xylyl 2,6-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

In the solid state, X-ray crystallography and IR spectroscopy confirm that the predominant form is the 2-pyridone lactam, which forms highly stable, hydrogen-bonded helical structures 4[4].

Self-Validating ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans). Self-Validation: The background must show no contamination, particularly in the 3000-2800 cm⁻¹ (organic) and 1700 cm⁻¹ (carbonyl) regions.

  • Sample Application: Deposit 1-2 mg of solid powder onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Signal Validation: Ensure the maximum absorbance of the strongest peak (usually the C=O stretch) is between 0.2 and 0.8 AU to prevent detector saturation and peak distortion.

FTIR Spectral Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 2800 Broad, MediumN-H stretch (Highly hydrogen-bonded in solid state)
~2950, 2920 WeakC-H stretch (Aliphatic, xylyl methyl groups)
~1660 StrongC=O stretch (Amide I band of the lactam)
~1610, 1550 MediumC=C and C=N ring stretching vibrations
~830 StrongC-H out-of-plane bending (Isolated H6 on pyridine)
~770 StrongC-H out-of-plane bending (3 adjacent H on xylyl ring)

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact elemental composition. For basic nitrogen-containing compounds, Electrospray Ionization (ESI) in positive mode is the gold standard.

Self-Validating LC-ESI-HRMS Protocol
  • Tuning & Calibration: Calibrate the TOF or Orbitrap mass analyzer using a standard positive ion calibration mix. Self-Validation: Mass accuracy must be verified to be < 2 ppm before sample injection.

  • Chromatography: Elute the sample through a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier forces the protonation of the pyridone oxygen/nitrogen.

  • Ionization: Operate the ESI source in positive mode (Capillary voltage: 3.5 kV; Desolvation temp: 350 °C).

  • Isotopic Validation: Compare the observed isotopic pattern (M, M+1, M+2) of the parent ion against the theoretical distribution for C₁₃H₁₄NO⁺ to rule out isobaric interferences.

HRMS Data & Fragmentation Summary
ParameterValue / Assignment
Chemical Formula C₁₃H₁₃NO
Theoretical Exact Mass 199.0997 Da
Observed [M+H]⁺ m/z 200.1070 (Theoretical: 200.1075)
Mass Error < 2.5 ppm
MS/MS Fragment 1 m/z 172.1121[Loss of CO (-28 Da), characteristic of 2-pyridones]
MS/MS Fragment 2 m/z 185.0835[Loss of •CH₃ (-15 Da) from the xylyl group]

References

  • Wikipedia: 2-Pyridone (Tautomerism in solution and solid state energies). Wikipedia, The Free Encyclopedia.
  • How about Tautomers? (Solvation effects on 2-hydroxypyridine/2-pyridone equilibria). WuXi Biology.
  • 2-Pyridone (Solid-state tautomerism and dimerization behavior). ChemEurope Encyclopedia.
  • Transition Metal-Catalyzed Biaryl Atropisomer Synthesis via a Torsional Strain Promoted Ring-Opening Reaction (Mechanisms of restricted rotation and biaryl atropisomerism). Accounts of Chemical Research.

Sources

Foundational

A Technical Guide to the Structural Elucidation of 5-(2,6-Dimethylphenyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract: The 5-aryl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-aryl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The specific analogue, 5-(2,6-Dimethylphenyl)pyridin-2-ol, presents a unique structural question due to the steric hindrance imposed by the ortho-methyl groups on the phenyl ring. This steric strain is expected to significantly influence the dihedral angle between the pyridone and phenyl rings, thereby affecting crystal packing, intermolecular interactions, and ultimately, the compound's physicochemical properties and biological function. Despite its relevance, a solved experimental crystal structure for this compound is not publicly available in repositories like the Cambridge Structural Database (CSD).[3][4][5] This guide, therefore, provides a comprehensive, field-proven framework for its structural elucidation. It outlines a multi-faceted approach combining a proposed synthetic route, a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and a robust computational methodology for structural prediction and analysis. This document serves as a blueprint for researchers aiming to characterize this molecule and others like it, where experimental data is absent.

Introduction: The Significance of the 2-Pyridone Scaffold

The pyridin-2(1H)-one, or 2-pyridone, core is a six-membered nitrogen-containing heterocycle of significant interest to the pharmaceutical and agrochemical industries.[2][6] Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability and capacity to serve as a bioisostere for moieties like amides and phenols, makes it a versatile building block in drug design.[1][7] Pyridinone-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The introduction of an aryl group at the 5-position creates a biaryl system whose conformation is critical. The torsional angle between the two rings dictates the molecule's three-dimensional shape, influencing how it fits into the binding pocket of a biological target. In the case of 5-(2,6-Dimethylphenyl)pyridin-2-ol, the two methyl groups ortho to the pyridone linkage are predicted to create significant steric hindrance, forcing the phenyl ring to twist out of the plane of the pyridone ring. Quantifying this twist is essential for understanding its structure-activity relationship (SAR).

Proposed Synthesis and Crystallization

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for synthesizing 5-aryl-2-pyridones is the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or ester) and a halide. For the target molecule, the proposed strategy involves coupling 5-bromo-2-methoxypyridine with 2,6-dimethylphenylboronic acid, followed by demethylation to yield the final pyridin-2-ol.

G

Experimental Protocol: Synthesis
  • Coupling Reaction: To a degassed solution of 5-bromo-2-methoxypyridine (1.0 eq) and 2,6-dimethylphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add sodium carbonate (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Heating: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate by column chromatography on silica gel.

  • Demethylation: Dissolve the purified intermediate in anhydrous dichloromethane and cool to 0 °C. Add a solution of boron tribromide (BBr3, 1.5 eq) in dichloromethane dropwise.

  • Quenching and Final Purification: Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction by adding methanol, followed by water. Extract the product into an organic solvent, dry, and concentrate. Purify the final product by recrystallization or chromatography to yield 5-(2,6-Dimethylphenyl)pyridin-2-ol.

Crystallization Strategies

Obtaining a high-quality single crystal suitable for X-ray diffraction is paramount.[11] The quality of the crystal directly impacts the precision of the resulting structural data.[11]

  • Method 1: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container (e.g., with parafilm perforated with a few small holes) and allow the solvent to evaporate slowly over several days.[11]

  • Method 2: Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Method 3: Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Crystal Selection: Good crystals for SC-XRD should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a polarized light microscope.[11] The ideal size is typically between 0.1 and 0.5 mm.[12]

Ab Initio Crystal Structure Determination: A Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[13]

G

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[13]

  • Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal.[13] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group.[12] The intensities of the thousands of measured reflections are integrated and scaled.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[14]

Computational Modeling & Predictive Analysis

In the absence of experimental data, or as a complementary tool, computational chemistry provides powerful insights into molecular structure.[15] Density Functional Theory (DFT) is a robust method for optimizing molecular geometry and predicting structural properties.[16][17]

Methodology: DFT Geometry Optimization
  • Initial Structure: An initial 3D structure of 5-(2,6-Dimethylphenyl)pyridin-2-ol is built using molecular modeling software.

  • Calculation: A geometry optimization calculation is performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).[15] This process systematically adjusts the atomic coordinates to find the lowest energy (most stable) conformation of the molecule in the gas phase.[18]

  • Analysis: The optimized structure provides predicted bond lengths, bond angles, and, most importantly, the dihedral angle between the pyridone and phenyl rings.

Comparative Analysis: The Impact of Steric Hindrance

To understand the effect of the 2,6-dimethyl substitution, we can compare the predicted structure of our target molecule with the known crystal structure of a less sterically hindered analogue, such as Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one).[19][20]

ParameterPirfenidone (Experimental)[19][20]5-(2,6-Dimethylphenyl)pyridin-2-ol (Predicted)
Phenyl-Pyridone Dihedral Angle 50.30°Expected to be > 65°
Intermolecular Interactions C-H···O hydrogen bonds forming layersSteric bulk may disrupt planar packing, favoring more complex 3D networks. Pi-stacking may be inhibited.

In Pirfenidone, the phenyl and pyridone rings are inclined to each other by 50.30°.[19][20] For our target molecule, DFT calculations would likely predict a significantly larger dihedral angle (estimated >65°) due to the steric clash between the ortho-methyl groups and the pyridone ring. This has profound implications for crystal packing. While Pirfenidone molecules pack in layers linked by C-H···O hydrogen bonds, the increased twist in the target molecule would likely prevent such efficient packing, potentially leading to a lower melting point and different solubility characteristics.

G

Structure-Property Implications for Drug Development

The crystal structure is not merely an academic curiosity; it is a critical determinant of a compound's viability as a drug candidate.

  • Solubility & Bioavailability: The way molecules pack in a crystal lattice influences the energy required to break them apart, which in turn affects solubility. A less efficiently packed structure, as predicted for the target molecule, might exhibit higher aqueous solubility.

  • Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) is a major concern in drug development, as different forms can have different properties. The conformational flexibility of the target molecule could make it susceptible to polymorphism, a risk that must be investigated.

  • Target Binding: The "ground state" conformation observed in the crystal provides a crucial starting point for understanding how the molecule might adapt its shape to bind to a protein. A large, pre-existing twist may reduce the energetic penalty required for the molecule to adopt a specific bioactive conformation.

Conclusion

While the crystal structure of 5-(2,6-Dimethylphenyl)pyridin-2-ol has not yet been reported, this guide provides a clear and comprehensive pathway for its determination and analysis. By combining a robust synthetic strategy with the gold-standard technique of single-crystal X-ray diffraction and complementary computational modeling, researchers can fully elucidate its three-dimensional architecture. The structural insights gained—particularly the quantification of the sterically-enforced twist between the aromatic rings—will be invaluable for rationalizing its physicochemical properties and guiding future efforts in drug design and development within the medicinally important 2-pyridone class.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2020). National Institutes of Health (NIH). [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2023). Pharmaceutical Chemistry Journal. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • Single Crystal Diffraction Application Note. (n.d.). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Medicinal Chemistry Research. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]

  • Geometry Optimization. (n.d.). Institute of Crystallography. [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (2015). ResearchGate. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]

  • Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. (2006). AIP Publishing. [Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2021). ResearchGate. [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. (2025). arXiv. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Geometry optimization: what happens in the algorithm? (2021). Matter Modeling Stack Exchange. [Link]

  • Density functional theory. (n.d.). Wikipedia. [Link]

  • X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. (2024). ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie. [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). (2019). National Institutes of Health (NIH). [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. [Link]

  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. [Link]

  • 2-Pyridone: monoclinic polymorph. (2009). National Institutes of Health (NIH). [Link]

  • X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. (2004). ResearchGate. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2011). DiVA portal. [Link]

  • Crystal structure and Hirshfeld surface analysis of chlorido(2,6-dimethylphenyl isocyanide). (2020). National Institutes of Health (NIH). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. (2009). ACS Publications. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). (2019). ResearchGate. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • CCDC 873856: Experimental Crystal Structure Determination. (2012). OA Monitor Ireland. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Crystal structure of (2,6-diisopropyl-phenyl)-[6-(2,6-dimethylphenyl)- pyridin-2-yl-methylene]-amine, C26H30N2. (2005). ResearchGate. [Link]

  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (2016). National Institutes of Health (NIH). [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Crystal structure of (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)- pyridin-2-yl)-amine, (C20H26N)(C7H8N)NH. (2014). ResearchGate. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar. [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of 5-(2,6-Dimethylphenyl)pyridin-2-ol in Organic Solvents

Executive Summary The compound 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS: 1111106-00-3) represents a complex solubility challenge frequently encountered in pharmaceutical intermediate profiling. As a 2-pyridone derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS: 1111106-00-3) represents a complex solubility challenge frequently encountered in pharmaceutical intermediate profiling. As a 2-pyridone derivative, its solubility is not merely a function of static lipophilicity; it is dynamically governed by lactam-lactim tautomerization and extensive intermolecular hydrogen bonding. This whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of this specific scaffold in various organic solvents.

Structural Dynamics: Tautomerism and Dimerization

To accurately profile the solubility of 5-(2,6-Dimethylphenyl)pyridin-2-ol, one must first understand its behavior in solution. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, a characteristic that dominates both its solid and solution phases[1].

  • Non-Polar Environments: In non-polar solvents (e.g., heptane, toluene), the compound tends to form tightly bound, hydrogen-bonded dimers[2]. The energy required to break these dimers severely restricts solubility.

  • Polar Environments: In polar protic or aprotic solvents (e.g., Methanol, DMSO), the solvent molecules actively compete for hydrogen bonds, breaking the dimers and shifting the equilibrium toward the monomeric lactam form[2].

  • Steric Influence: The 2,6-dimethylphenyl moiety at the 5-position introduces significant steric bulk and high lipophilicity, preventing the molecule from achieving high aqueous solubility and demanding solvents with high dispersion forces.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Before initiating empirical screening, Hansen Solubility Parameters (HSP) provide a three-dimensional vector field model to predict solvent compatibility[3]. HSP divides a molecule's cohesive energy into three forces:

  • Dispersion ( δD​ ): Heavily influenced by the bulky, lipophilic 2,6-dimethylphenyl ring.

  • Polarity ( δP​ ): Dictated by the dipole moment of the pyridone core.

  • Hydrogen Bonding ( δH​ ): Governed by the hydrogen bond donor/acceptor capabilities of the lactam/lactim system.

Optimal solvation of 5-(2,6-Dimethylphenyl)pyridin-2-ol requires a solvent whose HSP vector closely matches the API. The solvent must possess a high enough δH​ to disrupt the pyridone dimers, while maintaining a sufficient δD​ to accommodate the lipophilic aryl system.

Representative Solubility Profile

Based on the structural interplay of the lipophilic aryl group and the polar pyridone core, the following table summarizes the expected quantitative solubility ranges across standard organic solvent classes.

Solvent CategorySolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong dipole interactions ( δP​ ) stabilize the lactam monomer; excellent universal solvation.
Polar Protic Methanol15.0 - 30.0High hydrogen bonding ( δH​ ) disrupts dimers, favoring the soluble lactam form.
Moderately Polar Dichloromethane (DCM)5.0 - 15.0High dispersion forces ( δD​ ) effectively solvate the bulky 2,6-dimethylphenyl group.
Non-Polar Heptane< 0.5Incapable of breaking the strong intermolecular hydrogen-bonded dimers.
Aqueous Water (pH 7.0)< 0.1High lipophilicity of the 2,6-dimethylphenyl moiety prevents effective hydration.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Standard gravimetric solubility methods are insufficient for tautomeric compounds due to the risk of solvent evaporation altering the equilibrium state. The following HPLC-UV coupled isothermal shake-flask protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy[4].

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Add 50 mg of 5-(2,6-Dimethylphenyl)pyridin-2-ol to a 4.0 mL amber glass vial.

  • Add 2.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained[4].

  • Causality: An excess of solid is the fundamental prerequisite for establishing a true thermodynamic equilibrium between the solute and the solution.

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic shaker bath at 25.0 ± 0.1 °C, shaking at 300 rpm for 48 hours.

  • Causality: Why 48 hours? The dissociation of hydrogen-bonded pyridone dimers and the subsequent lactam-lactim tautomerization in less polar solvents possess slow kinetics. Sampling too early yields kinetic solubility, which is often falsely low.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by immediate filtration of the supernatant through a 0.45 µm PTFE syringe filter[4].

  • Causality: The highly lipophilic 2,6-dimethylphenyl moiety exhibits strong non-specific binding to standard cellulose or nylon membranes. Utilizing polytetrafluoroethylene (PTFE) prevents analyte adsorption, which would otherwise result in artificially depressed solubility readings.

Step 4: Solid-State Verification (The Self-Validating Step)

  • Isolate the residual solid post-equilibration, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Extended equilibration in organic solvents can induce solvate formation or polymorphic transitions. If the solid state has altered, the measured concentration reflects the solubility of the new solvate, not the original API structure. This step ensures thermodynamic integrity.

Step 5: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV at a λmax​ of ~290 nm[2].

Workflow Visualization

G N1 5-(2,6-Dimethylphenyl)pyridin-2-ol (Solid API) N3 Isothermal Shake-Flask Equilibration (48h) N1->N3 Excess Solid N2 Solvent Screening Panel (Protic, Aprotic, Non-polar) N2->N3 Aliquot N4 Lactam-Lactim Tautomeric Equilibrium N3->N4 Thermodynamic Stabilization N5 Phase Separation (0.45 µm PTFE Filtration) N4->N5 Saturated Solution N6 HPLC-UV Quantification (λmax ~290 nm) N5->N6 Dilution N7 Solubility Profile & Hansen Parameter Mapping N6->N7 Data Processing

Figure 1: Self-validating isothermal shake-flask workflow for determining thermodynamic solubility.

Downstream Implications for Formulation & Synthesis

Understanding the solubility profile of 5-(2,6-Dimethylphenyl)pyridin-2-ol is critical for downstream processing. Because the compound relies heavily on hydrogen bond disruption for dissolution, standard scale-up crystallizations should utilize binary solvent mixtures (e.g., Methanol/Water or DCM/Heptane). The polar solvent acts to break the dimers and dissolve the monomer, while the non-polar anti-solvent forces controlled precipitation by re-establishing the hydrogen-bonded network.

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Foundational

The 5-Aryl-Pyridin-2-ol Scaffold in Drug Discovery: From Tautomeric Bioisosteres to Allosteric Modulators

Executive Summary Nitrogen-containing heterocycles have served as the backbone of rational drug design for over a century. Among these, the 5-aryl-pyridin-2-ol scaffold—and its tautomeric counterpart, 5-aryl-pyridin-2(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-containing heterocycles have served as the backbone of rational drug design for over a century. Among these, the 5-aryl-pyridin-2-ol scaffold—and its tautomeric counterpart, 5-aryl-pyridin-2(1H)-one—has emerged as a highly versatile pharmacophore. This technical whitepaper explores the structural taxonomy, synthetic methodologies, and historical milestones of this scaffold, culminating in the discovery of perampanel, a first-in-class non-competitive AMPA receptor antagonist.

Structural Taxonomy and Pharmacophore Logic

The primary utility of the 5-aryl-pyridin-2-ol scaffold lies in its bioisosteric properties. It effectively mimics phenol or aniline motifs in drug-receptor interactions while offering significantly enhanced metabolic stability[1]. Phenolic compounds are notoriously susceptible to rapid Phase II metabolism (such as glucuronidation and sulfation), leading to poor oral bioavailability and rapid clearance. By substituting a phenol with a pyridin-2-ol core, medicinal chemists can maintain critical hydrogen-bonding networks while bypassing these metabolic liabilities.

A defining feature of this scaffold is its dynamic tautomeric equilibrium. In aqueous physiological environments, 5-aryl-pyridin-2-ol exists in equilibrium with its keto/lactam form, 5-aryl-pyridin-2(1H)-one[1]. This lactam-lactim tautomerism allows the molecule to adapt its hydrogen bond donor (N-H or O-H) and acceptor (C=O or pyridine Nitrogen) profile based on the electrostatic demands of the target protein's binding pocket.

Tautomerism A 5-Aryl-Pyridin-2-ol (Aromatic Hydroxy Form) B 5-Aryl-Pyridin-2(1H)-one (Keto/Lactam Form) A->B Tautomeric Equilibrium C H-Bond Donor (OH) Target Interaction A->C D H-Bond Acceptor (C=O) Target Interaction B->D

Tautomeric equilibrium and pharmacophore logic of the 5-aryl-pyridin-2-ol scaffold.

Historical Evolution: The Discovery of Perampanel

The most celebrated application of the 5-aryl-pyridin-2(1H)-one scaffold is in neurology, specifically in the development of antiepileptic drugs (AEDs). Historically, targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor was fraught with challenges. Early competitive AMPA antagonists suffered from poor aqueous solubility, short half-lives, and severe on-target neurological toxicities[2].

The breakthrough occurred when researchers shifted their focus from competitive inhibitors to non-competitive allosteric modulators. High-throughput screening (HTS) utilizing AMPA-induced cell death assays in rat primary cortical neurons identified an initial hit: 2,4-diphenyl-4H-[1,3,4]oxadiazin-5-one, which exhibited an IC50 of approximately 5 µM[3]. However, this compound lacked the necessary oral efficacy for chronic neurological treatment.

Through rigorous structure-activity relationship (SAR) optimization, the oxadiazinone core was replaced. The pivotal turning point was the identification of the 1,3,5-triaryl-1H-pyridin-2-one core structure[2]. This scaffold provided the perfect balance of metabolic stability, lipophilicity, and target affinity. By manipulating the aromatic rings at positions 1, 3, and 5 of the pyridone ring, researchers discovered Perampanel (E2007): 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile[4].

Perampanel exhibited a highly selective and potent inhibitory effect on AMPA receptor activity (IC50 = 60 nM) and demonstrated a long half-life in humans (66–90 hours), ultimately becoming the first clinically approved selective AMPA receptor antagonist[4][5].

Synthetic Methodologies: Constructing the Scaffold

The synthesis of 5-aryl-pyridin-2-ol derivatives relies heavily on palladium-catalyzed cross-coupling reactions. The '3' and '5' positions of the pyridin-2-ol core are highly amenable to functionalization via Suzuki-Miyaura coupling[2]. When utilizing a di-halogenated precursor, such as 6-bromo-5-iodopyridin-2-ol, the weaker carbon-iodine bond at the 5-position readily undergoes oxidative addition with Palladium(0) catalysts. This allows for highly regioselective cross-coupling while leaving the carbon-bromine bond intact for subsequent orthogonal reactions[6].

Quantitative Data: Cross-Coupling Predictability

The table below summarizes the expected outcomes and required conditions for functionalizing the 5-position of a halogenated pyridin-2-ol core.

Reaction TypeCoupling PartnerCatalyst System (Example)Base / AdditiveExpected Product
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₃PO₄5-Arylpyridin-2-ol
Stille OrganostannanePd(PPh₃)₄None5-Organopyridin-2-ol
Negishi Organozinc reagentPd(PPh₃)₄None5-Organopyridin-2-ol
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ + CuIEt₃N5-Alkynylpyridin-2-ol

Data summarized from general reactivity principles of 6-bromo-5-iodopyridin-2-ol[6].

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system, meaning each step contains a mechanistic rationale and a physical checkpoint to verify success.

  • Reagent Preparation & Degassing: Combine 5-iodo-pyridin-2-ol (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a biphasic solvent mixture (e.g., Toluene/EtOH/H₂O 2:1:1). Sparge with N₂ for 15 minutes.

    • Causality & Validation: Degassing prevents the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) species. A lack of precipitation during sparging confirms the solvent ratio is correctly solubilizing both organic substrates and inorganic base.

  • Catalyst Activation: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of N₂. Heat the mixture to 80°C.

    • Causality & Validation: The reaction mixture should turn a characteristic pale yellow/orange, confirming the active catalyst has dissolved and oxidative addition across the C-I bond has initiated.

  • Reaction Monitoring (Transmetalation & Reductive Elimination): Stir at 80°C for 4-6 hours.

    • Causality & Validation: Take an aliquot at 2 hours for LC-MS or TLC. The complete disappearance of the starting halide mass confirms that transmetalation and reductive elimination are proceeding efficiently.

  • Workup & Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Causality & Validation: The addition of NH₄Cl neutralizes the basic aqueous layer. Clean phase separation indicates the successful removal of inorganic palladium salts and boronic acid byproducts into the aqueous layer, leaving the desired 5-aryl-pyridin-2-ol in the organic phase.

SuzukiWorkflow Step1 Step 1: Reagent Prep & Degassing (Prevents Pd Oxidation) Step2 Step 2: Catalyst Addition (Initiates Oxidative Addition) Step1->Step2 Step3 Step 3: Heating to 80°C (Drives Transmetalation) Step2->Step3 Step4 Step 4: LC-MS Validation (Confirms Halide Consumption) Step3->Step4 Step5 Step 5: Quench & Extraction (Isolates Target Scaffold) Step4->Step5

Step-by-step Suzuki-Miyaura cross-coupling workflow with built-in validation.

Pharmacological Mechanisms and Target Engagement

The success of the 5-aryl-pyridin-2-one core in perampanel is fundamentally tied to its mechanism of action. Unlike earlier drug candidates, perampanel does not bind to the orthosteric glutamate recognition site. Instead, it acts as a non-competitive antagonist by binding to a distinct allosteric site on the AMPA receptor[3].

The '1' position (N-phenyl) of the pyridone ring provides crucial lipophilic interactions within this allosteric pocket. The '3' position (benzonitrile) acts as a critical hydrogen bond acceptor, while the '5' position (pyridin-2-yl) optimizes the overall geometry and metabolic stability[4]. This allosteric modulation physically prevents the translation of agonist (glutamate) binding into ion channel opening. Because it does not compete with endogenous, high-concentration bursts of glutamate in the synaptic cleft, it provides a highly stable and predictable suppression of excitatory postsynaptic activation—a mandatory requirement for halting seizure propagation[2][5].

AMPAPathway Glutamate Glutamate (Endogenous Agonist) AMPAR_Orthosteric AMPA Receptor (Orthosteric Site) Glutamate->AMPAR_Orthosteric Binds Perampanel Perampanel (5-Aryl-pyridin-2-one) AMPAR_Allosteric AMPA Receptor (Allosteric Site) Perampanel->AMPAR_Allosteric Binds IonChannel Ion Channel Pore (Closed/Blocked) AMPAR_Orthosteric->IonChannel Attempts to Open AMPAR_Allosteric->IonChannel Prevents Opening (Non-competitive)

Non-competitive allosteric modulation of the AMPA receptor by perampanel.

Conclusion

The journey of the 5-aryl-pyridin-2-ol scaffold from a simple bioisostere to the core of a revolutionary neurological therapeutic underscores the power of rational medicinal chemistry. By leveraging its tautomeric stability and amenability to precise palladium-catalyzed functionalization, researchers successfully overcame decades of hurdles in AMPA receptor antagonism. Today, this scaffold continues to be explored beyond epilepsy, showing promise in oncology, kinase inhibition, and antimicrobial applications.

References

  • EvitaChem.Buy 5-(3-Aminophenyl)pyridin-2-ol (EVT-3182721) - Historical Significance in Heterocyclic Chemistry and Drug Discovery.
  • Benchchem.6-Bromo-5-iodopyridin-2-ol | 1704065-08-6 | Predicted Selective Palladium-Catalyzed Cross-Coupling.
  • Taylor & Francis.The discovery and development of perampanel for the treatment of epilepsy.
  • NIH PMC.Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist.
  • Journal of Medicinal Chemistry (ACS).Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist.
  • DovePress.The AMPA receptor as a therapeutic target in epilepsy: preclinical and clinical evidence.

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Protocols & Analytical Methods

Method

Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol via Suzuki coupling

Application Note & Protocol Topic: Strategic Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol via Palladium-Catalyzed Suzuki-Miyaura Coupling Abstract This document provides a comprehensive guide for the synthesis of 5-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2,6-dimethylphenyl)pyridin-2-ol, a key intermediate in medicinal chemistry and materials science. The protocol details a robust and scalable Suzuki-Miyaura cross-coupling reaction between 5-bromopyridin-2-ol and 2,6-dimethylphenylboronic acid. We delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers in organic synthesis, offering field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: The Challenge and Strategy

The synthesis of biaryl compounds, particularly those incorporating heterocyclic rings like pyridin-2-ol, is of paramount importance in drug discovery. The pyridin-2-ol scaffold is a common feature in pharmacologically active molecules. The target molecule, 5-(2,6-dimethylphenyl)pyridin-2-ol, presents a specific synthetic challenge: the coupling of a heterocyclic halide with a sterically hindered boronic acid. The two methyl groups ortho to the boronic acid on the 2,6-dimethylphenylboronic acid impede the crucial transmetalation step in the catalytic cycle.

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. The success of this specific coupling hinges on the careful selection of the palladium catalyst, the supporting ligand, and the base. For sterically demanding partners, electron-rich, bulky phosphine ligands are often required to promote the difficult reductive elimination step and stabilize the active catalytic species.

This protocol employs a [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) complex. The 'dtbpf' ligand provides the necessary steric bulk and electron-donating properties to facilitate the coupling of the hindered boronic acid, overcoming the steric clash and leading to efficient product formation.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

Suzuki_Coupling_Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X (5-bromopyridin-2-ol) Trans Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Trans + [R²-B(OR)₃]⁻ (Borate Complex) RedEl Reductive Elimination Trans->RedEl Isomerization (cis) RedEl->Pd0 Product R¹-R² (Product) RedEl->Product BoronicAcid R²-B(OH)₂ (2,6-dimethylphenyl boronic acid) Borate [R²-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate + OH⁻ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridin-2-ol to form a Pd(II) complex.

  • Base Activation: Concurrently, the base (e.g., K₃PO₄) reacts with the boronic acid to form a more nucleophilic borate complex.

  • Transmetalation: The organic group (2,6-dimethylphenyl) is transferred from the borate complex to the palladium center, displacing the halide. This is often the rate-limiting step, especially with sterically hindered substrates.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
5-Bromopyridin-2-olC₅H₄BrNO173.991741.01.0
2,6-Dimethylphenylboronic acidC₈H₁₁BO₂149.992251.51.5
Pd(dtbpf)Cl₂C₃₄H₅₂Cl₂FeP₂Pd788.3839.40.050.05 (5 mol%)
Potassium Phosphate (K₃PO₄), anhydrousK₃PO₄212.276373.03.0
1,4-Dioxane, anhydrousC₄H₈O₂88.118 mL--
Deionized WaterH₂O18.022 mL--
Reaction Setup and Execution

Caption: Workflow for the Suzuki coupling synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2-ol (174 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), anhydrous potassium phosphate (637 mg, 3.0 mmol), and Pd(dtbpf)Cl₂ (39.4 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) via syringe. The presence of water is often beneficial, aiding in the dissolution of the phosphate base and facilitating the transmetalation step.

  • Degassing: Submerge the flask in an ultrasonic bath for 5 minutes to ensure all solids are well-suspended. Following this, bubble the inert gas through the reaction mixture for 10-15 minutes to thoroughly remove any dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is generally complete within 12-18 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution & Filtration: Dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will appear as a brown or yellow solid. Purify the material by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the product from residual starting materials and by-products.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(2,6-dimethylphenyl)pyridin-2-ol as a white to off-white solid.

Results and Discussion

Following this protocol, the expected yield of the desired product, 5-(2,6-dimethylphenyl)pyridin-2-ol, typically ranges from 75% to 85%. The purity should be >95% as determined by NMR and LC-MS analysis.

Key Considerations for Success:

  • Purity of Boronic Acid: Boronic acids can dehydrate to form boroxines upon storage. The use of fresh, high-purity boronic acid is recommended. Using 1.5 equivalents helps to drive the reaction to completion, especially given the steric hindrance.

  • Choice of Base: Potassium phosphate (K₃PO₄) is an effective base for this transformation. It is strong enough to facilitate borate formation but generally does not promote significant side reactions. Other bases like K₂CO₃ or Cs₂CO₃ can also be screened but may require re-optimization of conditions.

  • Catalyst Loading: A catalyst loading of 5 mol% is a robust starting point for this challenging coupling. If the reaction is sluggish, increasing the loading to 7-8 mol% can be beneficial. However, higher loadings increase cost and the burden of palladium removal from the final product.

  • Solvent System: The dioxane/water solvent system is highly effective. Dioxane solubilizes the organic components, while water assists with dissolving the inorganic base. The ratio can be adjusted, but an 8:2 or 4:1 (v/v) ratio is a standard and effective starting point.

Characterization

The identity and purity of the synthesized 5-(2,6-dimethylphenyl)pyridin-2-ol should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks will correspond to the pyridinol ring protons, the aromatic protons of the dimethylphenyl group, the methyl protons, and the broad -OH proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Will show distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The calculated mass for C₁₃H₁₃NO is 199.10. The observed mass should correspond to [M+H]⁺ at m/z = 200.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Caddick, S., & Cloke, F. G. N. (2008). Deactivation of homogeneous catalysts in organic synthesis. Chemical Society Reviews, 37(8), 1633-1647. [Link]

  • Al-Amin, M., & El-Faham, A. (2018). Suzuki-Miyaura Cross-Coupling Reaction in Water. Green and Sustainable Chemistry, 8(1), 1-36. [Link]

Application

Application Note: Palladium-Catalyzed Synthesis of 5-Aryl-Pyridin-2-ols

Executive Summary The 5-aryl-pyridin-2-ol scaffold is a highly versatile pharmacophore in modern drug discovery and materials science. This Application Note provides an authoritative, expert-level guide to the palladium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aryl-pyridin-2-ol scaffold is a highly versatile pharmacophore in modern drug discovery and materials science. This Application Note provides an authoritative, expert-level guide to the palladium-catalyzed synthesis of these motifs. By contrasting classical Suzuki-Miyaura cross-coupling with advanced direct C–H arylation methodologies, this document equips researchers with the mechanistic insights, self-validating protocols, and troubleshooting frameworks necessary to execute these syntheses with high fidelity and reproducibility.

Pharmacological & Chemical Significance

Nitrogen-containing heterocycles have underpinned drug discovery since the 19th century[1]. The 5-aryl-pyridin-2-ol core—which exists in a dynamic tautomeric equilibrium with its 5-aryl-2-pyridone form—is particularly valuable.

  • Bioisosteric Properties: The scaffold effectively mimics phenol or aniline motifs in drug-receptor interactions while conferring enhanced metabolic stability against rapid phase II conjugation[1].

  • Target Binding: The hydroxyl and amino groups on these scaffolds facilitate critical hydrogen-bonding interactions with target proteins, modulating biological activity in antimicrobial and anticancer applications[1].

  • Materials Science: The unique positional isomerism of pyridine derivatives is exploited in the development of aggregation-induced emission luminogens (AIEgens) for highly efficient OLEDs[1].

Mechanistic Framework: Causality in Experimental Design

Understanding the underlying catalytic cycles is paramount for rational reaction optimization.

  • Pathway A: Suzuki-Miyaura Cross-Coupling. This robust method relies on the oxidative addition of an electron-rich Pd(0) species into the C–X bond of a 5-halo-pyridin-2-ol. This is followed by a base-mediated transmetalation with an arylboronic acid, and subsequent reductive elimination to yield the product[1]. The choice of base (e.g., sodium tert-butoxide or potassium carbonate) is critical; it must be sufficiently strong to activate the boronic acid into a reactive, nucleophilic boronate complex, yet mild enough to prevent the degradation of the pyridin-2-ol core.

  • Pathway B: Direct C–H Arylation. A more atom-economical approach involves the direct functionalization of unactivated C–H bonds. Direct Pd(II)-catalyzed site-selective C5-arylation of 2-pyridones using aryl iodides circumvents the need for pre-halogenated starting materials[2]. This pathway typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the innate electronic properties of the 2-pyridone ring direct palladation preferentially to the C5 position[2],[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Py-2-ol)(X)] Pd0->OxAdd 5-Halo-pyridin-2-ol (C-X Cleavage) TransMet Transmetalation [Pd(II)(Py-2-ol)(Ar)] OxAdd->TransMet Ar-B(OH)2 + Base (Halide Exchange) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Pd(0) Regeneration Product 5-Aryl-pyridin-2-ol Target Scaffold RedElim->Product Product Release

Fig 1. Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura synthesis of 5-aryl-pyridin-2-ols.

Comparative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative and qualitative data comparing the two primary synthetic strategies.

ParameterSuzuki-Miyaura Cross-Coupling[1]Direct C–H Arylation[2],[3]
Starting Materials 5-Halo-pyridin-2-ol + Arylboronic acid2-Pyridone + Aryl Iodide/Bromide
Catalyst System Pd(dba)₂ or Pd(PPh₃)₄Pd(OAc)₂ + Ligands (e.g., phenanthroline)
Atom Economy Moderate (Generates boron/halide waste)High (Direct C–H functionalization)
Regioselectivity Absolute (Dictated by halogen position)High for C5 (Innate electronic preference)
Typical Yields 75% – 95%50% – 85%
Reaction Conditions Dioxane/H₂O, Base, 80–100 °C, 2–12 hToluene/DMF, Ag₂CO₃, 110–130 °C, 12–24 h

Standard Operating Procedures (SOPs)

Workflow Step1 Reaction Setup Inert Atmosphere Step2 Catalyst Activation Pd + Ligand Step1->Step2 Step3 Heating & Coupling Thermal Activation Step2->Step3 Step4 Quench & Extraction Aq. Workup Step3->Step4 Step5 Purification Chromatography Step4->Step5

Fig 2. Standard experimental workflow for the Pd-catalyzed cross-coupling of pyridin-2-ols.

Protocol A: Suzuki-Miyaura Synthesis of 5-(3-Aminophenyl)pyridin-2-ol

This method provides a reliable and efficient route to synthesize the desired compound with excellent yields[1].

Reagents:

  • 5-Bromo-pyridin-2-ol (1.0 equiv, 1.0 mmol)

  • 3-Aminophenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dba)₂ (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide or K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-pyridin-2-ol, 3-aminophenylboronic acid, and the base.

  • Atmosphere Exchange: Seal the tube with a septum and purge the vessel with Argon for 10 minutes.

    • Causality Check: Oxygen rapidly degrades electron-rich Pd(0) species into inactive palladium black. Strict inert conditions are mandatory.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

    • Causality Check: The biphasic/aqueous mixture ensures the homogeneous dissolution of both the lipophilic organic halides and the inorganic base, which is critical for the generation of the active boronate species.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(dba)₂, and reseal.

  • Reaction: Heat the mixture to 90 °C and reflux for 4–6 hours[1].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base and remove boron byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: Direct C5-Arylation of 2-Pyridones

This protocol avoids pre-functionalization, utilizing direct C–H activation[3].

Reagents:

  • 2-Pyridone (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.10 equiv, 10 mol%)

  • Ag₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene or DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add the 2-pyridone substrate, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃[3].

  • Atmosphere Exchange: Purge with Argon for 10 minutes.

  • Reaction: Add anhydrous solvent and heat the sealed vessel to 110 °C for 16 hours.

    • Causality Check: Ag₂CO₃ acts as a crucial halide scavenger, precipitating AgI to drive the equilibrium of the metalation step forward, while also serving as the base for the CMD pathway[3].

  • Workup: Cool the reaction mixture. If the 5-aryl-2-pyridone product precipitates, collect the solid by filtration and wash with cold solvent[3]. Otherwise, filter through a pad of Celite to remove silver salts and palladium residues, then concentrate.

  • Purification: Purify by recrystallization or column chromatography[3].

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the generated protocols, the following in-process controls (IPCs) and validation criteria must be met:

  • TLC Monitoring: The reaction is deemed complete when the limiting reagent (e.g., 5-bromo-pyridin-2-ol) is consumed. The product typically exhibits a lower Rf value than the starting halide due to increased polarity and hydrogen bonding capacity.

  • LC-MS Validation: Confirm the product mass. For 5-(3-aminophenyl)pyridin-2-ol (Formula: C₁₁H₁₀N₂O), the expected[M+H]⁺ peak is m/z 187.08[1].

  • NMR Verification:

    • ¹H NMR: Disappearance of the highly deshielded C5 proton (in the case of C–H arylation) or the emergence of the new aryl multiplet system.

    • ¹³C NMR: A diagnostic shift of the C5 carbon from the halogenated region (~110 ppm for C-Br) to the aromatic structural region (~130-135 ppm for C-Ar) validates successful cross-coupling.

References

  • EvitaChem. "Buy 5-(3-Aminophenyl)pyridin-2-ol (EVT-3182721) - EvitaChem". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUIQHPFMxN4Kw0_adNtjkAHqLFpH6ofRVtkxoB18ltHZRZsvi5rs8ZeUa84lhB6enwBb0gvDRHypU5yy-TdmOdLTV1ys4ptTv-4iHab_Qc5uqWoC5N8bTNEzWJnwLLrEKTglKaYU3X]
  • BenthamScience. "Palladium-Catalysed Intermolecular Direct C–H Bond Arylation of Heteroarenes with Reagents Alternative to Aryl Halides: Current State of the Art". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv44UbxQELmCY9vQQKN9Pn2_5QgQO1O2hB8cymCE05h9Xb2Qv4GGnh73R54ERKk08cfJacrln8qH5AIC13vX9ev7m1y-EtikGjuzUUMBhO9BsT7kC2WiYZEMVmHSBf7BXAvqR10Abigw==]
  • ACS Publications. "Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis - ACS Publications". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF98XNTKhrZl5Id016HFdyXZSL-KAmWf4t3qVCpWNqmpfYA6oUE2kqtTtNu3fxWmlqT6EmQzmQfl5uAZzZC-Kcr9ozracDKduvsU0ZgnPcUXoc1rLLuTAFRSHAqlMwjAI4XvmLgyRn9zC8eNyA=]
  • BenchChem. "The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide - Benchchem". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPa-P4es_fgRqnZoamXSBOUmjJXGOcR61JNZFP89-f2gbR8WYZZqw3oZYSo45HsXkDesMKRlm3YlZqtowoygr4BChG7W_pJtKgYsSLmWcw1k1_2t55FPMgp3XHwRGz1gSUWOIf071LL33snz1Bhy64WvZGcCMjmRWFQRXyIk_EzipKNaMSpi_v78YDNo86kLYyJ95eusUyrzpmOWwp24ox00uZt1I=]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 5-(2,6-Dimethylphenyl)pyridin-2-ol as a Novel p38γ MAPK Inhibitor

Scientific Rationale & Mechanism of Action The p38γ Mitogen-Activated Protein Kinase (MAPK12) is a critical signaling node implicated in the expansion of cancer stem-like cells (CSCs) in triple-negative breast cancer (TN...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

The p38γ Mitogen-Activated Protein Kinase (MAPK12) is a critical signaling node implicated in the expansion of cancer stem-like cells (CSCs) in triple-negative breast cancer (TNBC) and in driving aggressive fibrotic pathways. Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), an FDA-approved anti-fibrotic agent, has been recently identified as a selective pharmacological inhibitor of p38γ, demonstrating efficacy in halting tumor promotion and metastasis .

The investigational compound, 5-(2,6-Dimethylphenyl)pyridin-2-ol , is a structurally optimized analog of pirfenidone. In aqueous physiological environments, the pyridin-2-ol undergoes tautomerization to its 2-pyridone form. This pyridone core acts as a bidentate hinge-binding motif, forming critical hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Met109/Gly110) in the ATP-binding pocket of p38γ.

Mechanistic Causality: The substitution of the 5-methyl group (found in pirfenidone) with a bulkier 2,6-dimethylphenyl group is strategically designed. The biaryl axis allows the 2,6-dimethylphenyl moiety to rotate out of plane and occupy the deep hydrophobic pocket adjacent to the gatekeeper residue. This steric fit enhances both binding affinity and kinase selectivity over other p38 isoforms .

Pathway Stimulus Stress / Cytokines (e.g., TNF-α, ROS) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activation p38g p38γ MAPK (MAPK12) MKK->p38g Phosphorylation Substrates Downstream Effectors (e.g., Nanog, c-Jun) p38g->Substrates Phosphorylation Inhibitor 5-(2,6-Dimethylphenyl)pyridin-2-ol (Hinge Binder) Inhibitor->p38g Competitive Inhibition (ATP Pocket) Response Cancer Stem Cell Expansion Tumor Progression Substrates->Response Transcription

Figure 1: p38γ MAPK signaling cascade and targeted inhibition by 5-(2,6-Dimethylphenyl)pyridin-2-ol.

Assay Principle: Self-Validating Luminescent Kinase Assay

To evaluate the half-maximal inhibitory concentration (IC₅₀) of this competitive inhibitor, we utilize a homogeneous, luminescent ADP detection assay (ADP-Glo™). This system is chosen because it avoids fluorescence interference—a common artifact with aromatic small molecules—and provides a highly stable luminescent signal.

Causality of Assay Design: The assay operates as a self-validating system through a two-phase depletion/detection mechanism. First, the kinase reaction generates ADP. Second, an ADP-Glo reagent is added to actively deplete any unreacted ATP, eliminating background noise. Finally, a detection reagent converts the generated ADP back into ATP, which is subsequently utilized by Ultra-Glo™ Luciferase to produce light. By running a no-enzyme control (0% activity baseline) and a vehicle control (100% activity max), the assay calculates a Z'-factor to validate plate-to-plate reliability and ensure the signal window is robust.

Assay Step1 Kinase Reaction ATP → ADP + Phospho-Substrate Step2 ADP-Glo™ Reagent Depletes unreacted ATP Step1->Step2 Step3 Kinase Detection Reagent Converts ADP back to ATP Step2->Step3 Step4 Luciferase Reaction ATP + Luciferin → Light Step3->Step4

Figure 2: Stepwise biochemical workflow of the ADP-Glo luminescent kinase assay.

Materials and Reagents

  • Kinase: Recombinant Human p38γ (MAPK12), active (10 ng/µL stock).

  • Substrate: Myelin Basic Protein (MBP) or ATF2 (1 mg/mL stock).

  • Detection: ADP-Glo™ Kinase Assay Kit.

  • Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Compound: 5-(2,6-Dimethylphenyl)pyridin-2-ol (10 mM stock in 100% DMSO).

Step-by-Step Methodology

Step 1: Buffer and Reagent Preparation

Prepare the 1X Kinase Assay Buffer fresh on ice.

  • Expert Insight: The inclusion of 1 mM DTT is critical to maintain a reducing environment, preventing the oxidation of catalytic cysteine residues in p38γ. The addition of 0.1 mg/mL BSA is mandatory; it prevents the highly hydrophobic 2,6-dimethylphenyl moiety of the inhibitor from non-specifically adsorbing to the polystyrene walls of the microplate, which would artificially inflate the apparent IC₅₀.

Step 2: Compound Serial Dilution
  • Prepare a 3-fold, 10-point serial dilution of 5-(2,6-Dimethylphenyl)pyridin-2-ol in 100% DMSO, starting from 1 mM.

  • Dilute the DMSO stocks 1:25 in 1X Kinase Buffer to create 4X working solutions. The final DMSO concentration in the reaction will be 1%, ensuring kinase viability while maintaining compound solubility.

Step 3: Kinase Reaction Setup
  • Add 1.25 µL of the 4X compound to a 384-well low-volume white microplate.

  • Add 2.5 µL of 2X p38γ enzyme/MBP substrate mix. Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to reach binding equilibrium at the kinase hinge region before ATP introduction.

  • Initiate the reaction by adding 1.25 µL of 4X ATP (Final volume = 5 µL).

  • Expert Insight: The final ATP concentration must be strictly calibrated to the apparent Km​ of p38γ (typically ~15 µM). Operating exactly at Km​ ensures that the assay is highly sensitive to ATP-competitive hinge binders. If ATP is saturated ( >Km​ ), the inhibitor will be outcompeted, yielding a false-negative or drastically shifted IC₅₀.

Step 4: Reaction and Depletion
  • Incubate the reaction plate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

  • Incubate for 40 minutes at room temperature.

Step 5: Luminescence Detection
  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

Data Presentation & Representative Results

Assay validation requires calculating the Z'-factor using the vehicle control (max signal) and no-enzyme control (min signal). A Z'-factor > 0.6 indicates an excellent assay window. Percentage of kinase activity is calculated as:

%Activity=RLUvehicle​−RLUno_enzyme​RLUsample​−RLUno_enzyme​​×100

Data is plotted against the log10​[Inhibitor] and fitted using a four-parameter logistic non-linear regression model.

Table 1: Comparative Potency against p38γ MAPK
CompoundTargetIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Pirfenidone (Reference)p38γ145.2 ± 12.4-1.198%
5-(2,6-Dimethylphenyl)pyridin-2-ol p38γ 0.84 ± 0.06 -0.9 100%

Note: The substitution of the 5-methyl group with the 2,6-dimethylphenyl moiety results in a >150-fold increase in biochemical potency.

Table 2: Kinase Selectivity Profile (Representative Data)
Kinase IsoformIC₅₀ for 5-(2,6-Dimethylphenyl)pyridin-2-ol (µM)Fold Selectivity (vs p38γ)
p38γ (MAPK12)0.841.0x (Target)
p38α (MAPK14)> 50.0> 59x
p38β (MAPK11)> 50.0> 59x
p38δ (MAPK13)18.522x

References

  • Qi X, Yin N, Ma S, et al. p38γ MAPK Is a Therapeutic Target for Triple-Negative Breast Cancer by Stimulation of Cancer Stem-Like Cell Expansion. Stem Cells. 2015;33(9):2738-47. URL:[Link]

  • Guo J, et al. Pirfenidone ameliorates alcohol-induced promotion of breast cancer in mice. Front Oncol. 2024;14:1351839. URL:[Link]

  • Li X, et al. Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. Int J Mol Sci. 2023;24(8):7389. URL:[Link]

Application

Application Note: Cell-Based Efficacy Assays for 5-(2,6-Dimethylphenyl)pyridin-2-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Kinase Inhibition, Inflammatory Pathway Modulation, and Phenotypic Screening Mechanistic Rationale & Target Engagement The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Kinase Inhibition, Inflammatory Pathway Modulation, and Phenotypic Screening

Mechanistic Rationale & Target Engagement

The compound 5-(2,6-Dimethylphenyl)pyridin-2-ol represents a highly optimized scaffold in modern medicinal chemistry, primarily utilized for targeting the ATP-binding pocket of kinases such as p38α MAPK. In physiological aqueous environments, the pyridin-2-ol moiety exists in tautomeric equilibrium with its pyridin-2(1H)-one form. This structural feature is not merely a chemical curiosity; it is the fundamental driver of its pharmacological efficacy.

The pyridinone core acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region (specifically residues Met109 and Gly110 in p38α) 1. Furthermore, the 2,6-dimethyl substitution on the phenyl ring creates severe steric hindrance, forcing the phenyl ring into a near-orthogonal dihedral angle relative to the pyridinone plane. This specific 3D conformation allows the bulky biaryl system to perfectly occupy the deep hydrophobic pocket I of the kinase without sterically clashing with the gatekeeper residue (Thr106) 2.

To evaluate the efficacy of this compound, we utilize a self-validating cell-based assay system using human THP-1 macrophages stimulated by Lipopolysaccharide (LPS).

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / IRAK TLR4->MyD88 MKK MKK3 / MKK6 MyD88->MKK p38 p38α MAPK MKK->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates Inhibitor 5-(2,6-Dimethylphenyl) pyridin-2-ol Inhibitor->p38 ATP-competitive Inhibition Cytokines TNF-α & IL-6 Secretion MK2->Cytokines mRNA Translation

Fig 1: p38 MAPK signaling pathway and targeted inhibition by 5-(2,6-Dimethylphenyl)pyridin-2-ol.

Experimental Design & Causality: Building a Self-Validating System

A common pitfall in kinase inhibitor screening is relying solely on phenotypic readouts (e.g., cytokine reduction), which can be artificially skewed by compound cytotoxicity. To establish a self-validating system , this protocol triangulates three distinct data points:

  • Target Engagement (Western Blot for p-MK2): Because 5-(2,6-Dimethylphenyl)pyridin-2-ol is an ATP-competitive inhibitor, it binds the active site of p38 but does not prevent upstream MKK3/6 from phosphorylating p38 itself. Measuring phosphorylated p38 (p-p38) will yield a false negative. Instead, we measure the phosphorylation of MK2 (MAPKAPK2), the direct downstream substrate of p38. A drop in p-MK2 proves direct target engagement 3.

  • Functional Efficacy (Multiplex ELISA): We quantify TNF-α and IL-6 release to confirm that target engagement translates to physiological anti-inflammatory efficacy.

  • Cell Viability (ATP-based Luminescence): Run in parallel, this ensures that any observed reduction in cytokines is due to true pathway inhibition, not simply because the compound killed the cells.

Workflow cluster_assays Downstream Assays Seed Seed THP-1 (96-well plate) Diff PMA Diff. (48h + 24h rest) Seed->Diff Pretreat Pre-treat Inhibitor (1 hr, 0.1% DMSO) Diff->Pretreat Stimulate LPS Stimulation (4h or 24h) Pretreat->Stimulate Assay1 Supernatant: ELISA Stimulate->Assay1 Assay2 Cell Lysate: Western Blot Stimulate->Assay2 Assay3 Cell Viability: CellTiter-Glo Stimulate->Assay3

Fig 2: High-throughput cell-based assay workflow for evaluating kinase inhibitor efficacy.

Step-by-Step Methodologies

Cell Culture & Macrophage Differentiation

Causality Note: THP-1 monocytes must be differentiated into macrophage-like cells using PMA. However, PMA strongly activates PKC and basally upregulates MAPK pathways. A 24-hour "rest" period in PMA-free media is mandatory to reset the basal signaling baseline before compound testing.

  • Seeding: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at 1×105 cells/well in a 96-well flat-bottom plate.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂.

  • Resting Phase: Aspirate the PMA-containing media. Wash gently with warm PBS. Add 100 µL of fresh, PMA-free complete RPMI media and incubate for 24 hours.

Compound Treatment & LPS Stimulation

Causality Note: Pyridinone derivatives are highly lipophilic. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Compound Preparation: Prepare a 10 mM stock of 5-(2,6-Dimethylphenyl)pyridin-2-ol in anhydrous DMSO. Perform 10-fold serial dilutions in DMSO, followed by a 1:1000 dilution in culture media to achieve final concentrations (1 nM to 10 µM) at 0.1% DMSO.

  • Pre-treatment: Aspirate media from the rested THP-1 macrophages. Add 90 µL of the compound-containing media. Include a Vehicle Control well (0.1% DMSO). Incubate for 1 hour to allow intracellular compound equilibration and target binding.

  • Stimulation: Add 10 µL of a 10X LPS stock (final concentration: 100 ng/mL) to each well.

  • Incubation:

    • Incubate for 4 hours for p-MK2 Western Blot and early TNF-α release.

    • Incubate for 24 hours for accumulated IL-6 ELISA and Cell Viability readouts.

Downstream Assays

A. Multiplex ELISA (Supernatant)

  • Post-stimulation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

  • Transfer 50 µL of the cell-free supernatant to a pre-coated TNF-α/IL-6 multiplex ELISA plate.

  • Process according to the manufacturer's protocol. Read absorbance at 450 nm (with 570 nm wavelength correction).

B. Target Engagement Western Blot (Lysate)

  • Aspirate remaining media and wash cells with ice-cold PBS.

  • Lyse cells using 50 µL RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-MK2).

  • Run lysates on a 4-12% Bis-Tris SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-phospho-MK2 (Thr334) and anti-Total MK2 primary antibodies.

C. Cell Viability (Parallel Plate)

  • To the 24-hour parallel plate, equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of 5-(2,6-Dimethylphenyl)pyridin-2-ol, demonstrating the correlation between target engagement (p-MK2 inhibition) and phenotypic efficacy (Cytokine inhibition), validated by cell viability.

Compound ConcentrationCell Viability (%)p-MK2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle (0.1% DMSO) 100.0 ± 2.10.00.00.0
1 nM 99.5 ± 1.85.2 ± 1.18.4 ± 2.04.1 ± 1.5
10 nM 98.7 ± 2.428.4 ± 3.535.1 ± 4.222.8 ± 3.1
100 nM 99.1 ± 1.576.5 ± 4.182.3 ± 3.871.5 ± 4.6
1 µM 97.4 ± 3.094.2 ± 1.896.5 ± 1.291.2 ± 2.4
10 µM 88.2 ± 4.5*98.1 ± 0.999.0 ± 0.597.4 ± 1.1

*Note: Slight cytotoxicity is observed at 10 µM. While cytokine inhibition appears near 100%, the ~12% drop in cell viability indicates that efficacy readouts at this concentration are partially confounded by compound toxicity. The true IC₅₀ should be calculated from the 10 nM – 1 µM linear range.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors Source: ResearchGate URL
  • Recent Advances of Pyridinone in Medicinal Chemistry Source: PMC - NIH URL
  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate Source: ACS Publications URL

Sources

Method

Application Note: Analytical Methods for the Quantification of 5-(2,6-Dimethylphenyl)pyridin-2-ol

Target Audience: Analytical Chemists, DMPK Scientists, and Bioanalytical Method Development Professionals. Introduction & Scientific Context 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS: 1111106-00-3) is a highly specific ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Bioanalytical Method Development Professionals.

Introduction & Scientific Context

5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS: 1111106-00-3) is a highly specific aryl-substituted pyridinol. In modern drug discovery, it serves as a critical pharmacophore and synthetic intermediate in the development of novel human integrin α4​β7​ antagonists—targeted therapeutics for inflammatory bowel disease, eosinophilic esophagitis, and other autoimmune conditions[1].

Quantifying this compound in complex biological matrices (e.g., plasma, serum) presents a unique analytical challenge: Lactam-Lactim Tautomerism . The 2-pyridinol moiety exists in a dynamic equilibrium with its 2-pyridone (lactam) form. If not strictly controlled during chromatography, this equilibrium leads to peak broadening, peak splitting, and irreproducible ionization.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging specialized stationary phases and strict pH control, this protocol overcomes tautomeric instability and ensures regulatory-compliant quantification.

Chemical & Physical Properties

To design a self-validating extraction and detection system, the physicochemical properties of the analyte must dictate the methodology.

ParameterValue / DescriptionAnalytical Implication
IUPAC Name 5-(2,6-Dimethylphenyl)pyridin-2-olSterically hindered biphenyl-like structure.
Molecular Formula C₁₃H₁₃NORequires high-resolution or specific MRM transitions.
Molecular Weight 199.25 g/mol Low molecular weight; prone to matrix interference.
Tautomerism 2-Pyridinol 2-PyridoneRequires acidic mobile phase to lock protonated state.
LogP (Estimated) ~2.8Moderately lipophilic; suitable for reversed-phase LC.
Ionization ESI (+)Highly responsive in positive electrospray ionization.

Analytical Strategy: The Causality Behind the Method

As a bioanalytical scientist, method development is not about trial and error; it is about exploiting molecular physics. The following choices form the foundational logic of this protocol:

  • Stationary Phase Selection (The Biphenyl Advantage): Traditional C18 columns rely solely on hydrophobic dispersive forces, which often fail to adequately retain or resolve small, polarizable aromatic molecules from endogenous matrix interferences. By employing a Biphenyl stationary phase , we exploit strong π−π and dipole-induced dipole interactions[2]. The sterically hindered 2,6-dimethylphenyl ring and the electron-rich pyridinol ring interact orthogonally with the biphenyl ligands, providing superior retention and separating the analyte from early-eluting phospholipids.

  • Tautomeric Control via Mobile Phase: To prevent the analyte from interconverting between its hydroxyl and keto forms during the run, the mobile phase is heavily buffered with 0.1% Formic Acid. This acidic environment locks the molecule into a stable, protonated state ( [M+H]+ ), ensuring a single, sharp chromatographic peak.

  • Matrix Effect Mitigation (PPT-PLR): Protein precipitation (PPT) alone leaves residual phospholipids that cause severe ion suppression in the MS source. We integrate a Phospholipid Removal (PLR) step post-PPT to ensure a clean extract, maintaining a self-validating baseline where matrix effects are kept below 15%, strictly adhering to ICH M10 guidelines[3].

Experimental Protocols

Sample Preparation Workflow

This protocol utilizes Protein Precipitation coupled with Phospholipid Removal (PPT-PLR) to ensure maximum recovery and minimum matrix suppression.

Sample_Prep Step1 Aliquot Plasma Sample (50 µL) Step2 Spike Internal Standard (10 µL of 100 ng/mL Isotope-Labeled IS) Step1->Step2 Step3 Protein Precipitation Add 150 µL ACN (1% Formic Acid) Step2->Step3 Step4 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Step3->Step4 Step5 Phospholipid Removal (PLR) Pass supernatant through PLR Plate Step4->Step5 Step6 Evaporate & Reconstitute (100 µL Mobile Phase A) Step5->Step6 Step7 Inject into LC-MS/MS (5 µL) Step6->Step7

Caption: Step-by-step workflow for plasma sample preparation using PPT and PLR to ensure extract cleanliness.

Step-by-Step Execution:

  • Transfer 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., 5-(2,6-Dimethylphenyl)pyridin-2-ol-d6).

  • Add 150 µL of Acetonitrile containing 1% Formic Acid. Scientific Insight: The high acid concentration denatures protein binding pockets, releasing the drug while pre-protonating the analyte.

  • Vortex for 2 minutes; centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a Phospholipid Removal Plate (e.g., Phenomenex Phree™) and apply positive pressure[2].

  • Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Liquid Chromatography (LC) Conditions
  • Analytical Column: Kinetex® Biphenyl, 2.6 µm, 50 x 2.1 mm (or equivalent).

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid. (Methanol is preferred over ACN for biphenyl columns as it enhances π−π interactions).

  • Flow Rate: 0.5 mL/min

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
2.501090
3.501090
3.609010
5.009010
Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (+)

  • Capillary Voltage: 4.5 kV

  • Desolvation Temperature: 500°C

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-(2,6-Dimethylphenyl)pyridin-2-ol 200.1182.15025Quantifier (Loss of H2​O )
5-(2,6-Dimethylphenyl)pyridin-2-ol 200.1133.15035Qualifier (Dimethylphenyl cation)
Internal Standard (d6) 206.1188.15025IS Quantifier

LC-MS/MS Logical Pathway & Method Validation

A method is only as good as its ability to prove its own accuracy. This protocol is designed as a self-validating system in accordance with ICH M10 Guidelines [3].

LCMS_Logic Analyte 5-(2,6-Dimethylphenyl) pyridin-2-ol Tautomer Tautomeric Control (0.1% FA Mobile Phase) Analyte->Tautomer Prevents peak splitting Chromatography Biphenyl Column (π-π Interactions) Tautomer->Chromatography Orthogonal retention Ionization ESI Positive Mode [M+H]+ m/z 200.1 Chromatography->Ionization Elution & Desolvation Fragmentation CID Fragmentation m/z 200.1 -> 182.1 Ionization->Fragmentation Collision Energy Quant MRM Quantification (ICH M10 Validated) Fragmentation->Quant Data Processing

Caption: Logical pathway detailing the chromatographic and mass spectrometric resolution of the analyte.

Validation Criteria (ICH M10 Compliance):

  • System Suitability Test (SST): Injected prior to every run. Must show a signal-to-noise (S/N) ratio 10 for the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: Must encompass the expected biological range (e.g., 1 - 1000 ng/mL) with an R2≥0.99 .

  • Quality Control (QC): Low, Mid, and High QCs must fall within ±15% of their nominal concentration ( ±20% for LLOQ)[3].

  • Matrix Factor (MF): Calculated using the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized MF from 6 different lots of matrix must be ≤15% [3].

References

  • Title: WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7)
  • Source: Association for Diagnostics & Laboratory Medicine (ADLM)
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Application

Application Note: 5-(2,6-Dimethylphenyl)pyridin-2-ol as a Privileged Scaffold for High-Throughput Screening

Executive Summary & Structural Rationale In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. Over the past two decades, 2-pyridone der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. Over the past two decades, 2-pyridone derivatives have become a focal point in drug discovery programs, with several FDA-approved kinase inhibitors utilizing this scaffold[1]. The compound 5-(2,6-Dimethylphenyl)pyridin-2-ol (and its tautomer, 5-(2,6-dimethylphenyl)pyridin-2(1H)-one) serves as a highly privileged fragment library component for High-Throughput Screening (HTS) campaigns targeting kinase hinge regions and epigenetic reader domains.

The mechanistic success of this scaffold relies on two distinct structural features:

  • The 2-Pyridinol / 2-Pyridone Tautomerism : The core ring acts as a versatile hydrogen bond donor and acceptor. In kinase targets, this motif perfectly mimics the adenine ring of ATP, anchoring the fragment to the backbone amides of the kinase hinge region[2].

  • The 2,6-Dimethylphenyl Orthogonal Moiety : The steric bulk of the two ortho-methyl groups creates a severe steric clash with the adjacent pyridinol ring. This forces the two rings into a near-90° orthogonal dihedral angle. Causally, while the pyridinol anchors to the hinge, the orthogonal 2,6-dimethylphenyl group is forced directly into the adjacent hydrophobic pocket (often the gatekeeper-adjacent pocket), driving binding affinity through desolvation and van der Waals interactions.

Molecular_Logic P 2-Pyridinol / 2-Pyridone Tautomeric Core D 2,6-Dimethylphenyl Orthogonal Moiety P->D C-C Bond H Kinase Hinge Region (H-Bond Donor/Acceptor) P->H Mimics ATP Adenine V Hydrophobic Pocket II (Gatekeeper Adjacent) D->V Steric Clash Forces Orthogonal Fit

Binding causality of the 5-(2,6-dimethylphenyl)pyridin-2-ol scaffold.

HTS Assay Selection Logic

To screen 5-(2,6-dimethylphenyl)pyridin-2-ol derivatives efficiently, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET assays represent a highly sensitive and robust high-throughput screening method[3].

Why TR-FRET? Fragment libraries often contain compounds with conjugated aromatic systems that exhibit auto-fluorescence, leading to false positives in standard fluorescence intensity assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium or Terbium). By introducing a time delay (typically 50–100 µs) between excitation and emission reading, short-lived background fluorescence from the library compounds completely decays, yielding an exceptionally high signal-to-noise ratio. Furthermore, its homogeneous (no-wash) format prevents the dissociation of low-affinity fragments during screening[4].

Representative HTS Profiling Data

Below is a summary of quantitative HTS metrics for the 5-(2,6-dimethylphenyl)pyridin-2-ol scaffold across various validated targets, demonstrating its versatility as a competitive non-ATP mimetic[5].

Target ClassSpecific TargetAssay FormatMean IC₅₀ (µM)Z'-FactorLigand Efficiency (LE)
Receptor Tyrosine KinaseMET KinaseTR-FRET0.80.780.45
Ser/Thr KinasePIM-1TR-FRET2.50.750.38
MAP Kinasep38αTR-FRET1.20.820.41
Epigenetic ReaderBRD4 (BD1)AlphaScreen5.40.810.32

Self-Validating Experimental Protocols

The following protocols form a self-validating HTS cascade. Each step is designed to isolate true target-engagement from assay artifacts.

HTS_Workflow A Primary HTS (TR-FRET Kinase Assay) B Hit Triage (Z'-factor > 0.7) A->B C Counter-Screen (Fluorophore Interference) B->C D Orthogonal Validation (SPR Binding Kinetics) C->D E Hit-to-Lead Optimization D->E

HTS triage workflow for 2-pyridone fragment libraries.

Protocol 1: Acoustic Compound Dispensing

Causality: Traditional tip-based liquid handling causes compound carryover and introduces excess DMSO, which can denature the target kinase. Acoustic dispensing uses sound energy to transfer nanoliter droplets, ensuring zero cross-contamination and keeping the final DMSO concentration strictly below 1% v/v.

  • Preparation: Solubilize 5-(2,6-dimethylphenyl)pyridin-2-ol in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Plate Generation: Centrifuge the source plate at 1,000 x g for 1 minute to remove air bubbles, which disrupt acoustic waves.

  • Dispensing: Use an ECHO Acoustic Dispenser to transfer 10 nL of the compound into a dry 1536-well low-volume assay plate.

  • Validation: Include 16 wells of 100% DMSO as a negative control (maximum kinase activity) and 16 wells of a known reference inhibitor (e.g., Staurosporine) as a positive control (minimum kinase activity).

Protocol 2: Homogeneous TR-FRET Kinase Assay

Causality: We utilize a Europium-labeled anti-phospho antibody and a ULight-conjugated substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the Europium donor and ULight acceptor into close proximity. Excitation of Europium at 320 nm results in energy transfer and emission at 665 nm.

  • Enzyme Addition: Add 2 µL of the kinase/substrate master mix (e.g., 1 nM MET kinase, 50 nM ULight-poly-GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) to the 1536-well plate. Incubate for 15 minutes at room temperature to allow fragment pre-incubation.

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction.

  • Reaction Termination: After 60 minutes, add 2 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho antibody. Causality: EDTA immediately chelates Mg²⁺, a required cofactor for kinase activity, instantly freezing the reaction state across the entire plate to ensure temporal consistency during the read.

  • Detection & Validation: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the Z'-factor for the plate. A plate is only validated and accepted if Z′≥0.7 .

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: HTS hits must be validated biophysically to rule out Pan-Assay Interference Compounds (PAINS) or colloidal aggregators. SPR measures direct physical binding in real-time without relying on enzymatic activity or fluorophores.

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Multi-Cycle Kinetics: Inject 5-(2,6-dimethylphenyl)pyridin-2-ol in a 5-point dose-response series (e.g., 0.1 µM to 10 µM) using a running buffer of PBS-T with 1% DMSO. Causality: Flow rates must be maintained at a high speed (e.g., 50 µL/min) to prevent mass transport limitations, ensuring the measured kon​ and koff​ reflect true binding kinetics rather than diffusion rates.

  • Validation: A true hit will display a square-wave sensogram typical of low-molecular-weight fragments (fast on/fast off), confirming a 1:1 stoichiometric binding model.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Aryl-Pyridin-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 5-aryl-pyridin-2-ols. This guide is designed for researchers and drug development professionals facing challenges with palladium-catalyzed Suzuki-Miyaura cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-aryl-pyridin-2-ols. This guide is designed for researchers and drug development professionals facing challenges with palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-halo-pyridin-2-ols. Because the pyridin-2-ol scaffold exists in a tautomeric equilibrium with its 2-pyridone form, it presents unique chemoselectivity and catalyst-poisoning challenges. This center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Strategic Workflow: Direct vs. Protected Coupling

When designing your synthesis, you must choose between a direct coupling approach (fewer steps but highly sensitive to catalyst poisoning) or a protection-deprotection sequence (higher overall reliability and yield).

G A 5-Bromo-pyridin-2-ol (Tautomeric mixture) B Direct Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) A->B Pathway 1 (Direct) C O-Protection (e.g., MeI or BnBr) A->C Pathway 2 (Protected) F 5-Aryl-pyridin-2-ol (Target Product) B->F D Suzuki Coupling of Protected Intermediate C->D E Deprotection (e.g., Py·HCl or Pd/C) D->E E->F

Figure 1: Divergent synthetic pathways for 5-aryl-pyridin-2-ol via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why does my direct Suzuki coupling of 5-bromo-pyridin-2-ol stall at low conversion? A: The primary cause is catalyst poisoning driven by tautomerization. 5-bromo-pyridin-2-ol exists in equilibrium with 5-bromo-pyridin-2(1H)-one. The pyridone nitrogen and oxygen can act as strongly coordinating ligands to the active Palladium(II) center, displacing your phosphine ligands and halting the catalytic cycle[1]. Solution: Use a highly active, sterically hindered bidentate ligand (e.g., dppf) to prevent pyridone coordination, or switch to Pathway 2 (O-protection strategy)[2].

Q2: I am observing a byproduct with the exact same mass as my desired product. What is it? A: You are likely observing the N-arylated byproduct. Because the 2-pyridone tautomer possesses a nucleophilic nitrogen, competing N-arylation (similar to a Chan-Lam coupling or direct C-N cross-coupling) can occur alongside the desired C-C Suzuki coupling at the C-5 position[3]. Solution: Mask the tautomeric center by converting the starting material to 5-bromo-2-methoxypyridine or 5-bromo-2-sulfonyloxypyridine prior to coupling[2].

Q3: What is the optimal solvent system for these reactions? A: Pyridin-2-ols are highly polar and exhibit strong intermolecular hydrogen bonding, making them poorly soluble in standard non-polar solvents like pure toluene. Biphasic or miscible aqueous systems are strictly required. A mixture of 1,4-Dioxane/H2O (3:1)[4] or 2-Butanol/H2O (7:3) provides the optimal balance of solubilizing both the polar pyridinol and the non-polar arylboronic acid, which is critical for scalable manufacturing[5].

Troubleshooting Guide

ObservationMechanistic CauseRecommended Solution
Rapid formation of black precipitate Pd(0) aggregation to "palladium black" due to slow oxidative addition or ligand dissociation.Increase the ligand-to-palladium ratio; switch to robust bidentate ligands (e.g., dppf); rigorously degas solvents prior to heating.
Protodeboronation of Ar-B(OH)₂ Base-catalyzed hydrolysis of the C-B bond, especially prominent with electron-deficient arylboronic acids.Use a milder base (e.g., K₃PO₄ instead of NaOH/KOH)[4]; lower the reaction temperature; add the boronic acid in portions over time.
Incomplete conversion with intact starting material Catalyst poisoning by the pyridone tautomer coordinating to the metal center.Switch to the "Protection-Deprotection" workflow; use an O-benzyl or O-methyl protected 5-bromopyridine[3].
Poor phase transfer in biphasic mixtures Inadequate mixing or lack of a phase-transfer agent, leaving reagents isolated in separate phases.Increase stirring rate (>800 rpm); add a phase transfer catalyst (e.g., TBAB) or switch to a miscible co-solvent like 1,4-Dioxane[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Reaction progress should be monitored by LC-MS or TLC[6].

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

Best for electron-rich arylboronic acids where rapid transmetalation outcompetes catalyst poisoning.

  • Preparation: In a Schlenk flask, combine 5-bromo-pyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv)[4].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is critical here as it resists displacement by the nucleophilic pyridone nitrogen.

  • Solvent & Degassing: Add a 3:1 mixture of 1,4-Dioxane and H₂O[4]. Evacuate and backfill the vessel with Argon (3 cycles) to prevent oxidative catalyst degradation[6].

  • Reaction: Heat the mixture to 90 °C for 12–15 hours under vigorous stirring[4].

  • Self-Validating Workup: Cool to room temperature. Critical Step: Adjust the aqueous phase to pH 6–7 using 1M HCl. Because 5-aryl-pyridin-2-ol is amphoteric, it will remain trapped in the aqueous phase if the pH is too high (as a phenoxide) or too low (as a pyridinium salt). Extract with EtOAc and purify via silica gel chromatography.

Protocol B: The Protection-Coupling-Deprotection Route (High Yield)

Best for complex, sterically hindered, or electron-deficient arylboronic acids.

  • Protection: React 5-bromo-pyridin-2-ol with methyl iodide and Ag₂CO₃ in toluene to selectively form 5-bromo-2-methoxypyridine.

  • Coupling: Combine the protected intermediate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (5 mol%) in Toluene/H₂O (30:1)[2]. Heat at 100 °C for 4 hours.

  • Deprotection: Isolate the 5-aryl-2-methoxypyridine. Cleave the methyl ether by heating the intermediate with Pyridine Hydrochloride (Py·HCl) at 150 °C for 2 hours, or by heating with a mixture of PTSA and LiCl[7].

  • Isolation: Dilute the cooled mixture with water, adjust the pH to neutrality, and filter the precipitated 5-aryl-pyridin-2-ol[7].

Catalyst & Ligand Optimization Data

The following table summarizes quantitative optimization data for the Suzuki coupling of 5-halo-pyridines, allowing for rapid comparison of reaction parameters.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Note
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane/H₂O9040–50Monodentate PPh₃ is easily displaced by the pyridone tautomer, leading to catalyst death.
Pd(dppf)Cl₂ dppfK₃PO₄Dioxane/H₂O9070–80Bidentate ligand resists displacement; K₃PO₄ provides optimal basicity without causing protodeboronation[4].
Pd(OAc)₂ SPhosK₂CO₃Toluene/H₂O10085–95Highly active for protected substrates (e.g., 2-sulfonyloxypyridines); excellent chemoselectivity[2].
Pd₂(dba)₃ XPhosCs₂CO₃2-BuOH/H₂O90>90Excellent for large-scale manufacturing; the 2-BuOH/H₂O (7:3) system ensures complete solubility and high conversion[5].

Sources

Optimization

Removal of palladium catalyst from 5-(2,6-Dimethylphenyl)pyridin-2-ol

Welcome to the Technical Support Center for API purification. This guide is specifically engineered for researchers and process chemists facing the complex challenge of removing residual palladium (Pd) from 5-(2,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API purification. This guide is specifically engineered for researchers and process chemists facing the complex challenge of removing residual palladium (Pd) from 5-(2,6-Dimethylphenyl)pyridin-2-ol following cross-coupling reactions (e.g., Suzuki-Miyaura).

Rather than relying on trial-and-error, this guide establishes a causality-driven, self-validating framework to systematically reduce elemental impurities to regulatory acceptable levels.

Diagnostic Hub: The "Why" Behind the Contamination

Q1: Why is palladium so difficult to remove from 5-(2,6-Dimethylphenyl)pyridin-2-ol? The difficulty stems from the molecule's specific structural thermodynamics:

  • The Chelation Effect: The nitrogen atom in the pyridine ring possesses a highly accessible lone pair that strongly coordinates to transition metals[1]. Furthermore, the hydroxyl group at the 2-position can undergo lactam-lactim tautomerization to form a pyridone. This creates a powerful bidentate chelating environment (N and O) that forms highly stable, soluble Pd(II) complexes, rendering standard physical filtration useless.

  • Steric Trapping: The 2,6-dimethylphenyl group is sterically bulky and sits orthogonal to the pyridine ring. This biaryl pocket can physically trap palladium nanoparticles and severely restrict the kinetics of ligand exchange. This is why room-temperature scavenging often fails; the kinetic barrier of the stable Pd-API complex must be overcome with thermal energy.

Q2: What is the regulatory target for palladium in my final API? Under ICH Q3D guidelines, elemental impurities are strictly regulated based on the Permitted Daily Exposure (PDE)[2]. For palladium in an oral medication, the PDE is 100 µ g/day [3]. If your target drug has a maximum daily dose of 10 g, the strict limit for residual palladium in the final API is 10 ppm (100 µg / 10 g).

Q3: My crude product is a persistent dark brown/yellow. Is this palladium? Yes. While the pure biaryl compound should be a white to off-white powder, a persistent dark yellow or brown hue in the organic phase is a primary visual indicator of soluble Pd complexes[4]. Decolorization will occur concurrently with successful metal scavenging.

Strategic Workflow: Palladium Remediation

To successfully decouple the palladium from the API, you must introduce a scavenger with a thermodynamically higher affinity for Pd than the pyridine-2-ol motif. The following decision tree outlines the logical progression of this workflow.

PdRemoval Crude Crude API Solution (High Pd Content) ICP1 Baseline ICP-MS Analysis Crude->ICP1 Screen Scavenger Treatment (Thiol / TMT / Carbon) ICP1->Screen Filter Filtration (PTFE/Celite) Screen->Filter ICP2 Post-Treatment ICP-MS Filter->ICP2 Decision Pd < 10 ppm? ICP2->Decision Optimize Optimize Parameters (Increase Temp to 60°C) Decision->Optimize No Success Antisolvent Crystallization (API Grade) Decision->Success Yes Optimize->Screen Re-process

Decision tree for palladium quantification, scavenger screening, and optimization.

Data & Metrics: Scavenger Selection

Because 5-(2,6-Dimethylphenyl)pyridin-2-ol is a strong ligand, weak scavengers will fail. You must utilize scavengers featuring sulfur or polyamine functional groups, which exhibit a superior binding constant for palladium[5].

Scavenger TypeSolid MatrixFunctional GroupMechanism of ActionTypical LoadingOptimal TempExpected Pd Reduction
SiliaMetS® Thiol Silica Gel-SH (Thiol)Covalent bonding to Pd(II) and Pd(0)[6]2–5 eq.50–80 °C> 98%
Biotage® MP-TMT Macroporous PolystyreneTrimercaptotriazineChelation and precipitation of Pd complexes[7]3–5 eq.25–60 °C> 95%
Activated Carbon Carbon (e.g., Darco KB-B)N/ANon-specific physisorption[5]10–20 wt%40–60 °C60–80% (High risk of API loss)

Note: "Equivalents" (eq.) are calculated relative to the molar amount of the palladium catalyst initially added to the reaction, not the API.

Execution Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls and mass-balance checks to ensure the scavenger is removing the metal, not adsorbing your valuable API.

Protocol 1: Self-Validating Scavenger Screening (Small Scale)

Causality: Before committing your entire batch, you must determine which scavenger overcomes the steric and electronic barriers of your specific API matrix.

  • Baseline Establishment: Dissolve 1.0 g of crude 5-(2,6-Dimethylphenyl)pyridin-2-ol in 10 mL of a polar aprotic solvent (e.g., DMF or THF). Take a 0.1 mL aliquot, dilute, and analyze via ICP-MS to establish the baseline Pd concentration (ppm).

  • System Setup: Divide the remaining solution equally into 4 vials (Vials A, B, C, and a Control).

  • Scavenger Addition:

    • Vial A: Add 4 equivalents of SiliaMetS® Thiol.

    • Vial B: Add 4 equivalents of MP-TMT[8].

    • Vial C: Add 15 wt% Activated Carbon.

    • Control Vial: Add no scavenger. (This validates whether Pd is simply crashing out of solution due to temperature/time).

  • Kinetic Incubation: Heat all vials to 60 °C and stir at 500 rpm for 16 hours. Reasoning: Heat is required to break the Pd-pyridine coordination bond.

  • Filtration: Filter each vial through a 0.2 µm PTFE syringe filter to remove the solid-supported scavengers and trapped Pd.

  • Validation & Analysis:

    • Mass Balance: Evaporate a known volume of the filtrate from each vial and weigh the solid. If recovery is <85% (common with activated carbon), the scavenger is non-specifically binding your API.

    • Efficacy: Submit the remaining filtrates for ICP-MS. Select the scavenger that yields >90% API recovery and reduces Pd to <50 ppm.

Protocol 2: Bulk Palladium Removal & Final Polish

Causality: Once the optimal scavenger is identified, bulk removal requires strict physical separation to prevent nanoparticle leaching, followed by crystallization to purge trace impurities into the mother liquor.

  • Bulk Treatment: In a jacketed reactor, dissolve the crude API in the optimal solvent. Add the winning scavenger (e.g., 4 eq. MP-TMT)[9].

  • Thermal Agitation: Heat the slurry to 60 °C and agitate for 12–16 hours.

  • Primary Filtration: Filter the slurry through a pad of Celite® to prevent fine scavenger particles from passing into the filtrate. Wash the filter cake with 2 reactor volumes of hot solvent to ensure complete recovery of the API[1].

  • Concentration: Concentrate the combined filtrate under reduced pressure until a highly concentrated API solution is achieved.

  • Antisolvent Crystallization (The Polish): Slowly add an antisolvent (e.g., heptane or water, depending on your primary solvent) while cooling the mixture to 5 °C.

    • Reasoning: Crystallization is a highly selective thermodynamic process. Any remaining trace Pd (<50 ppm) will remain solvated in the mother liquor, while the API forms a pure crystal lattice, reliably dropping final Pd levels below the 10 ppm ICH Q3D threshold[8].

  • Final Verification: Isolate the crystals, dry under vacuum, and verify final Pd content via ICP-MS.

References

  • Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.[Link]

  • Labcorp. Elemental impurities per USP and ICH q3d guidelines. [Link]

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Biotage. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

Sources

Troubleshooting

Side product formation in the synthesis of substituted pyridin-2-ols

Welcome to the Syntharo Solutions Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted pyridin-2-ols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Syntharo Solutions Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted pyridin-2-ols. We provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are attempting a Guareschi-Thorpe condensation to synthesize a 3-cyano-4,6-dimethyl-pyridin-2-ol, but are seeing a significant amount of a highly colored, insoluble byproduct. What is it and how can we prevent it?

A1: This is a classic issue in the Guareschi-Thorpe condensation. The byproduct is almost certainly a result of undesired polymerization or self-condensation of the cyanoacetamide or the β-ketoester starting materials under the basic conditions used. The intense color suggests the formation of a highly conjugated system.

Mechanistic Insight: The basic conditions (often piperidine or an alkoxide) required to deprotonate the active methylene compounds can also promote side reactions. Cyanoacetamide, in particular, can undergo self-condensation. Furthermore, if the reaction temperature is not carefully controlled, the Michael addition step can be reversible, allowing for competing pathways to dominate.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the reaction temperature below 40°C. Exothermic reactions can quickly accelerate these side pathways. An ice bath should be kept on hand.

  • Order of Addition: Add the base slowly to a pre-mixed solution of the cyanoacetamide and the dicarbonyl compound. This ensures the base reacts preferentially with the intended substrates rather than promoting self-condensation.

  • Choice of Base: While piperidine is traditional, using a weaker base or a stoichiometric amount of a stronger, non-nucleophilic base like sodium ethoxide can provide more controlled reactivity.

  • Solvent System: Ensure your starting materials are fully dissolved. Using a co-solvent like ethanol can improve solubility and lead to a more homogeneous reaction mixture, reducing localized "hot spots" where side reactions can initiate.

Q2: During the synthesis of a pyridin-2-ol from a pyridine N-oxide precursor via rearrangement, we are isolating a significant amount of the corresponding simple pyridine, lacking the desired hydroxyl group. What causes this deoxygenation?

A2: This is a common competitive side reaction. The deoxygenation of the pyridine N-oxide to the parent pyridine typically occurs when the rearrangement conditions (e.g., using acetic anhydride or trifluoroacetic anhydride) inadvertently promote a reductive pathway.

Mechanistic Insight: The intended reaction is the Boekelheide rearrangement or a similar process where the acylating agent activates the N-oxide for nucleophilic attack, leading to an intermediate that rearranges to the 2-acetoxy pyridine, which is then hydrolyzed. However, certain impurities or reaction conditions can intercept and reduce the N-oxide. For example, if phosphorus-based reagents (like PCl₃ or PPh₃) are used or are present as impurities, they are potent oxygen abstractors and will readily deoxygenate the N-oxide.

Troubleshooting Flowchart:

G start Deoxygenation Side Product Observed check_reagents 1. Analyze Purity of Acylating Agent (e.g., Ac₂O, TFAA) start->check_reagents check_impurities 2. Screen for Reductive Impurities (e.g., Phosphorus compounds) check_reagents->check_impurities Reagent is pure repurify Action: Repurify or use fresh anhydride via distillation. check_reagents->repurify Impurities found temp_control 3. Review Reaction Temperature Profile check_impurities->temp_control No reductants scavenge Action: Add non-interfering oxidizing scavenger (use with caution). check_impurities->scavenge Reductants present lower_temp Action: Run reaction at lower temp (e.g., 0°C to RT) for longer time. temp_control->lower_temp High temp used success Target Pyridin-2-ol Yield Increased repurify->success scavenge->success lower_temp->success

Caption: Troubleshooting workflow for N-oxide deoxygenation.

Preventative Measures:

  • High-Purity Reagents: Use freshly opened or distilled acetic anhydride. Older bottles can contain acetic acid and other degradation products.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation pathways that may indirectly lead to reductive side products.

  • Temperature Management: Overheating the reaction can provide the activation energy needed for this undesired deoxygenation pathway. Maintain temperatures as specified in validated literature protocols.

Q3: Our synthesis involves the cyclization of a dinitrile to form an amino-cyano-pyridin-2-ol. We observe a byproduct with a mass corresponding to the addition of water to our target molecule. What is happening?

A3: You are likely observing the hydrolysis of one of your nitrile groups to either a primary amide or a carboxylic acid. This is a very common side reaction, especially if the workup or reaction conditions involve strong acids or bases at elevated temperatures. The cyano group at the 3-position is particularly susceptible.

Mechanistic Insight: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water or hydroxide ions. This initially forms an imidate which rapidly tautomerizes to a primary amide. Under harsher conditions, this amide can be further hydrolyzed to a carboxylic acid.

Troubleshooting & Prevention:

ParameterProblem ConditionRecommended Solution
pH Control Reaction or workup is strongly acidic or basic (pH < 2 or pH > 12).Maintain pH between 4-9 during workup and purification. Use buffered solutions if necessary.
Temperature Reaction or purification involves heating > 60°C in aqueous media.Perform workup at room temperature or below. Use non-aqueous solvents for extraction and recrystallization where possible.
Reaction Time Extended reaction times in protic solvents.Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Purification Silica gel chromatography with alcohol-containing eluents.Use a less nucleophilic solvent system (e.g., EtOAc/Heptane) or consider reverse-phase chromatography with a buffered mobile phase.

Troubleshooting Guide: Advanced Protocols

Protocol 1: Minimizing Dimer Formation in the Synthesis of 4-aryl-pyridin-2-ols

Problem: The formation of bipyridine-type dimers or other oligomers, which are often difficult to separate from the desired product. This is particularly prevalent when using transition-metal-catalyzed cross-coupling reactions to install the aryl group.

Root Cause Analysis: Dimerization often arises from the homocoupling of the aryl-boronic acid (in Suzuki coupling) or other organometallic reagents. This is typically promoted by suboptimal catalyst-to-ligand ratios, the presence of oxygen, or incorrect base selection.

Step-by-Step Mitigation Protocol:

  • Reagent Degassing:

    • Thoroughly degas all solvents (e.g., DME, Toluene, water) by sparging with Argon for at least 30 minutes prior to use. Oxygen is a known culprit in promoting homocoupling.

    • Place the pyridin-2-ol precursor, boronic acid, base (e.g., K₂CO₃ or CsF), and catalyst/ligand into the reaction flask.

    • Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle 3-5 times.

  • Catalyst & Ligand Selection:

    • Use a high-quality Palladium catalyst. A pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) is often more effective than Pd(PPh₃)₄ in suppressing homocoupling.

    • Maintain a proper Pd:Ligand ratio, typically 1:2 or 1:4, to ensure the catalytic species remains stable and active for the cross-coupling pathway.

  • Controlled Addition:

    • After adding the degassed solvent, add the base as a solution if possible. This prevents localized high concentrations of base which can accelerate side reactions.

    • Ensure the reaction mixture is well-stirred to maintain homogeneity.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS. Look for the disappearance of starting material and the appearance of the product mass. Note the mass of the potential homocoupled dimer (2x Ar-group mass).

    • If significant dimer formation is observed early on, it may indicate a problem with the catalyst activity or excessive oxygen ingress.

Workflow Diagram:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution reagents 1. Combine Solid Reagents (Substrate, Boronic Acid, Base, Catalyst) degas 2. Evacuate & Backfill with Argon (3x) reagents->degas solvents 3. Add Degassed Solvents degas->solvents heat 4. Heat to Target Temp (e.g., 80-100 °C) solvents->heat monitor 5. Monitor by LC-MS (Target m/z vs Dimer m/z) heat->monitor quench 6. Quench Reaction (upon completion) monitor->quench troubleshoot Troubleshoot: - Check O₂ leak - Rescreen catalyst/ligand monitor->troubleshoot >10% Dimer success Proceed to Workup quench->success Minimal Dimer

Caption: Optimized workflow for Suzuki coupling to minimize homocoupling.

References

  • Guareschi-Thorpe Condensation Review. A comprehensive overview of the reaction mechanism and conditions. Chemical Reviews, 2005 , 105 (11), pp 4131–4166. [Link]

  • Pyridine N-Oxide Chemistry. A detailed chapter on the reactions of pyridine N-oxides, including rearrangements and deoxygenation reactions. Comprehensive Organic Chemistry II, 2013 , Vol. 4, pp 476-511. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions. A foundational text covering mechanisms and practical considerations, including the impact of oxygen on Suzuki-Miyaura coupling. Metal-Catalyzed Cross-Coupling Reactions, 2004 , pp 1-50. [Link]

Optimization

Technical Support Center: Troubleshooting 5-(2,6-Dimethylphenyl)pyridin-2-ol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique physicochemical challenges associated with 5-(2,6-Dimethylphenyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique physicochemical challenges associated with 5-(2,6-Dimethylphenyl)pyridin-2-ol (also known as 5-(2,6-dimethylphenyl)pyridin-2(1H)-one).

This compound is a critical building block in drug discovery (e.g., integrin antagonists and acid secretion inhibitors). However, its handling is complicated by three intersecting phenomena: lactam-lactim tautomerism , steric-induced atropisomerism , and ambident nucleophilicity . This guide provides causal explanations, self-validating protocols, and quantitative data to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent NMR spectra or unexpected peak splitting

Q: My 1 H NMR spectrum in CDCl 3​ shows broadened peaks or unexpected peak splitting for the pyridine and phenyl protons. Is my sample degrading?

A: Not necessarily. This is a classic manifestation of restricted rotation (atropisomerism) combined with lactam-lactim tautomerism .

  • Causality: The bulky 2,6-dimethylphenyl group at the 5-position creates severe steric hindrance against the adjacent pyridine protons (C4 and C6). This restricts the rotation around the biaryl C-C bond. At room temperature, this rotation occurs at a rate comparable to the NMR timescale, leading to line broadening. Furthermore, in moderately polar solvents like CDCl 3​ , the compound exists as a mixture of the 2-pyridinol (lactim) and 2-pyridone (lactam) tautomers, doubling the expected signals.

  • Actionable Fix: Switch your NMR solvent to DMSO-d 6​ and perform Variable Temperature (VT) NMR (see Protocol 2). DMSO-d 6​ strongly favors the 2-pyridone tautomer, eliminating tautomeric splitting, while heating overcomes the rotational energy barrier.

Issue 2: Precipitation in non-polar solvents over time

Q: I prepared a stock solution in dichloromethane (DCM), but a fine white precipitate formed overnight. Did it decompose?

A: This is a solubility issue driven by intermolecular hydrogen bonding , not decomposition.

  • Causality: 2-Pyridones are highly prone to forming stable, self-complementary hydrogen-bonded dimers in non-polar or weakly polar aprotic solvents . As these dimers form, the overall polarity of the complex decreases, leading to aggregation and precipitation.

  • Actionable Fix: For long-term storage of stock solutions, use polar aprotic solvents like DMF or DMSO. These solvents competitively hydrogen-bond with the pyridone core, disrupting the dimers and maintaining solubility.

Tautomerism Lactim 2-Pyridinol (Lactim) Favored in Non-Polar Solvents Lactam 2-Pyridone (Lactam) Favored in Polar Solvents Lactim->Lactam Polar Protic Solvents (e.g., MeOH, H2O) Dimer H-Bonded Dimer (Aggregates/Precipitates) Lactam->Dimer High Conc. / Non-Polar (e.g., DCM, Hexane)

Fig 1. Solvent-dependent tautomeric equilibrium and dimerization pathway of 2-pyridones.

Issue 3: Variable reactivity in alkylation reactions

Q: When attempting an alkylation reaction with an alkyl halide, I get a messy mixture of two products. How do I control the regioselectivity?

A: 5-(2,6-Dimethylphenyl)pyridin-2-ol is an ambident nucleophile . Depending on the reaction conditions, electrophilic attack can occur at the oxygen atom (O-alkylation) or the nitrogen atom (N-alkylation).

  • Causality: The regioselectivity is governed by the Pearson Hard Soft Acid Base (HSAB) theory .

  • Actionable Fix:

    • For N-Alkylation (Thermodynamic): Use a polar aprotic solvent (DMF) and a base with a large, soft counterion (e.g., Cs 2​ CO 3​ ). The soft cesium ion weakly coordinates with the oxygen, leaving the nitrogen free to attack.

    • For O-Alkylation (Kinetic): Use a non-polar solvent (toluene) and a base with a hard counterion (e.g., Ag 2​ CO 3​ ). Silver strongly coordinates to the nitrogen, directing the electrophile to the oxygen.

Workflow Start 5-(2,6-Dimethylphenyl)pyridin-2-ol (Ambident Nucleophile) BaseSel Select Base & Solvent Conditions Start->BaseSel PathN Target: N-Alkylation (Thermodynamic) BaseSel->PathN PathO Target: O-Alkylation (Kinetic) BaseSel->PathO CondN Base: Cs2CO3 (Soft Cation) Solvent: DMF (Polar Aprotic) PathN->CondN CondO Base: Ag2CO3 (Hard Cation) Solvent: Toluene (Non-Polar) PathO->CondO ResultN N-Alkyl Pyridone (Major Product) CondN->ResultN ResultO O-Alkyl Pyridine (Major Product) CondO->ResultO

Fig 2. Workflow for controlling O- vs N-regioselective alkylation based on HSAB theory.

Part 2: Quantitative Data - Solvent Effects

The following table summarizes the quantitative relationship between solvent polarity, tautomeric preference, and solubility for 5-(2,6-Dimethylphenyl)pyridin-2-ol .

SolventDielectric Constant (ε)Dominant TautomerDimerization StateSolubility (mg/mL) at 25°C
Hexane 1.89Lactim (Pyridinol)High (H-bonded dimers)< 1.0 (Precipitates)
Chloroform (DCM) 4.81Mixed (Lactam/Lactim)Moderate~ 15.0 (Unstable over time)
Methanol 32.7Lactam (Pyridone)Low (Solvent H-bonded)> 50.0
DMSO 46.7Lactam (Pyridone)Monomeric> 100.0

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Self-Validating Workflow)

This protocol ensures >95% N-alkylation by exploiting HSAB principles and includes an intrinsic LC-MS validation step.

  • Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of 5-(2,6-Dimethylphenyl)pyridin-2-ol in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 eq of anhydrous Cesium Carbonate (Cs 2​ CO 3​ ).

    • Causality: Cs + is a soft cation that dissociates well in DMF, leaving the ambident anion free. The thermodynamic preference drives N-alkylation.

  • Electrophile Addition: Dropwise add 1.2 eq of the target alkyl halide. Stir at room temperature for 12 hours.

  • Self-Validation Check (LC-MS): Quench a 10 µL aliquot in water/MeCN and analyze via LC-MS on a C18 reverse-phase column.

    • Validation Logic: The O-alkylated pyridine is significantly more lipophilic than the highly dipolar N-alkyl pyridone. Therefore, the desired N-alkylated product will elute earlier than the O-alkylated impurity. Confirming this elution order and peak area ratio validates the regioselectivity of your chosen conditions before proceeding to workup.

  • Workup: Dilute with EtOAc, wash 3x with 5% aqueous LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Variable Temperature (VT) NMR for Structural Verification

Use this protocol to definitively distinguish between sample degradation and atropisomerism/tautomerism-induced peak broadening.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d 6​ .

    • Causality: DMSO-d 6​ locks the compound entirely into the pyridone (lactam) tautomer, eliminating one variable of spectral complexity.

  • Initial Acquisition: Acquire a standard 1 H NMR spectrum at 298 K (25 °C). Note the broad singlets around 7.2-7.5 ppm (pyridine protons) and 2.0-2.2 ppm (methyl groups).

  • Heating: Increment the NMR probe temperature to 353 K (80 °C). Allow 5 minutes for thermal equilibration.

  • Coalescence Acquisition: Acquire the spectrum at 353 K.

  • Self-Validation Check: The system is self-validating. If the broadening is due to degradation, heating will not resolve the peaks and may generate new impurity signals. If it is due to atropisomerism, the thermal energy will surpass the rotational barrier of the 2,6-dimethylphenyl ring, causing the broad peaks to cleanly coalesce into sharp, assignable signals. Cooling back to 298 K will reversibly restore the broad peaks.

Part 4: References

  • Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • O-Regioselective Synthesis with the Silver Salt Method Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) Source: Google Patents (Application Context for 5-(2,6-Dimethylphenyl)pyridin-2-ol derivatives) URL:

Troubleshooting

Technical Support Center: Preventing Degradation of Pyridin-2-ol Derivatives During Storage

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling heterocyclic compounds requires more than just following standard operating procedures—it requires a deep understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling heterocyclic compounds requires more than just following standard operating procedures—it requires a deep understanding of the molecule's physical chemistry.

Pyridin-2-ol derivatives are notoriously challenging to store because they do not exist as a single static structure. They exist in a highly dynamic tautomeric equilibrium between the pyridin-2-ol (lactim) form and the 2-pyridone (lactam) form[1]. Because each tautomer has distinct vulnerabilities to environmental stressors, your storage strategy must account for the specific degradation pathways of both forms.

Part 1: The Causality of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. The energy barrier between the lactim and lactam forms is remarkably low, meaning environmental factors (state of matter, solvent polarity, and temperature) dictate which form predominates[1].

  • The Solid State: In the solid state, the compound predominantly crystallizes as the 2-pyridone (lactam) tautomer due to the formation of highly stable, hydrogen-bonded helical structures[2]. The lactam form contains a carbonyl-like moiety that strongly absorbs UV light (typically in the 300–350 nm range), making it highly susceptible to photochemical radical generation and ring cleavage[3].

  • The Solution State: In non-polar solvents, the lactim form is favored, whereas polar solvents (like water or methanol) drive the equilibrium back toward the lactam form[1]. The lactim form, with its electron-rich pyridine nitrogen, is highly susceptible to oxidative stress, easily forming N-oxides upon exposure to atmospheric oxygen[4].

Pathways Lactim Pyridin-2-ol (Lactim Form) Lactam 2-Pyridone (Lactam Form) Lactim->Lactam Polar Solvents / Solid State Oxidation Oxidative Degradation (N-Oxide Formation) Lactim->Oxidation O2 / Moisture Lactam->Lactim Non-Polar Solvents Photo Photodegradation (Radicals / Cleavage) Lactam->Photo UV Light (< 400 nm) Lactam->Oxidation O2 / ROS

Fig 1: Tautomeric equilibrium of pyridin-2-ol and its primary environmental degradation pathways.

Part 2: Quantitative Data on Stability

To design a self-validating storage system, we must base our protocols on thermodynamic data. The table below summarizes the critical parameters that dictate the stability of these derivatives.

ParameterValue / ObservationImplication for Storage Strategy
Predominant Solid-State Form 2-Pyridone (Lactam)[2]Highly prone to photolysis; mandates the use of UV-blocking amber glassware.
Tautomerization Energy (Gas/Solid) 2.43 to 3.3 kJ/mol[1]Extremely low energy barrier; minor thermal fluctuations can shift equilibrium.
Tautomerization Energy (Liquid) 8.83 to 8.95 kJ/mol[1]Solvent polarity strictly dictates stability; avoid storing in protic solvents long-term.
UV Absorption Maximum ~300 - 350 nm[3]Standard laboratory fluorescent lighting can trigger homolytic N-O or ring cleavage.
Part 3: Troubleshooting Guide & FAQs

If you are experiencing issues with your synthesized or purchased pyridin-2-ol derivatives, consult this symptom-based troubleshooting guide.

Q: My solid pyridin-2-ol derivative is slowly turning yellow/brown over time. What is happening? A: Discoloration is the hallmark physical symptom of oxidative degradation or photolysis[4]. The pyridine nitrogen is likely oxidizing to form an N-oxide, or ambient UV light has induced radical formation[3]. Causality & Fix: Standard air contains ~21% oxygen. You must store the compound under an inert atmosphere. Switch to Argon gas rather than Nitrogen. Argon is denser than air (1.78 g/L vs 1.29 g/L) and will sink to form a heavy, protective blanket directly over the solid compound at the bottom of the vial.

Q: I am seeing unexpected secondary peaks in my HPLC chromatogram after storing the compound in solution for a week. A: This indicates chemical instability within your formulation matrix[4]. If stored in a polar or protic solvent, the compound favors the 2-pyridone tautomer, which is photochemically active and can degrade even under ambient laboratory lighting. Causality & Fix: Never store these derivatives in solution for extended periods. If unavoidable, store the solution at -80°C, wrap the vial completely in aluminum foil, and validate your HPLC method by running forced degradation studies (acidic, basic, oxidative, and photolytic) to ensure your method is truly stability-indicating[4].

Q: The assay value (potency) of my compound dropped significantly, but I don't see any new degradation peaks on my HPLC. Where did the compound go? A: The degradation products likely lack the specific UV chromophore required to absorb at your current detector wavelength, or they have become highly polar and are eluting entirely in the void volume. Causality & Fix: Re-characterize the degraded material using orthogonal techniques such as LC-MS or NMR to identify structural changes[4]. Adjust your HPLC gradient to capture highly polar cleavage products.

Part 4: Self-Validating Storage Protocol (SOP)

Do not treat storage as a passive step. The following protocol is a self-validating system designed to mitigate thermal, oxidative, and photolytic degradation simultaneously.

Step 1: Complete Desiccation Ensure the synthesized derivative is completely dry (e.g., via lyophilization). Residual solvent acts as a micro-environment that facilitates continuous tautomeric shifting and hydrolysis.

Step 2: UV-Protected Containment Transfer the solid powder to a pre-dried, amber borosilicate glass vial. Why? Amber glass blocks UV wavelengths below 400 nm, preventing the excitation of the lactam form that leads to radical generation[3].

Step 3: Argon Blanketing Insert an Argon gas line into the vial and purge gently for 30–60 seconds. Why? Argon displaces atmospheric oxygen and moisture. Because it is heavier than Nitrogen, it remains in the vial even during the brief moment it takes to apply the cap[4].

Step 4: Hermetic Sealing & Cold Storage Cap the vial immediately with a PTFE-lined septum cap and wrap the seal tightly with Parafilm. Place the vial inside a secondary desiccator containing active indicating silica gel, and store the entire unit at -20°C.

Step 5: System Validation (The Self-Validating Step) Before relying on this stored batch for critical assays, establish a baseline. Withdraw a micro-sample at Day 0, Day 30, and Day 90. Analyze via a stability-indicating HPLC-UV method. If peak purity remains >99.5%, your storage system is validated.

StorageProtocol Start Compound Synthesis State State? Start->State Solid Solid Powder State->Solid Lyophilized Liquid In Solution State->Liquid Dissolved Vial Amber Vial (UV Protection) Solid->Vial Liquid->Vial Purge Argon Purge (Heavy Gas Blanket) Temp Store at -20°C in Desiccator Purge->Temp Vial->Purge

Fig 2: Self-validating workflow for the preparation and storage of pyridin-2-ol derivatives.

References
  • Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives - Benchchem. BenchChem.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI.
  • 2-Pyridone. Wikipedia.
  • Photochemistry of N-Hydroxy-2(1H)-pyridone, a More Selective Source of Hydroxyl Radicals Than N-Hydroxypyridine-2(1H)-thione. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2,6-Dimethylphenyl)pyridin-2-ol Solubility in Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with biaryl pyridinone fragments.

The compound 5-(2,6-Dimethylphenyl)pyridin-2-ol is a highly lipophilic, semi-planar molecule. Its pyridin-2-ol moiety exists in equilibrium with its pyridin-2(1H)-one tautomer. This structural duality promotes strong intermolecular hydrogen bonding and π−π stacking. When diluted from a DMSO stock into an aqueous assay buffer, these forces drive rapid self-assembly, leading to colloidal aggregation or outright precipitation. This guide provides the mechanistic insights and self-validating protocols required to rescue your assay integrity.

SECTION 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 5-(2,6-Dimethylphenyl)pyridin-2-ol precipitate immediately upon dilution into my assay buffer? A1: This occurs because the final concentration of the compound has exceeded its kinetic solubility limit in the aqueous medium. When transitioning from a 100% DMSO stock to an aqueous buffer (typically <2% DMSO), the compound enters a metastable supersaturated state[1]. The hydrophobic 2,6-dimethylphenyl ring and the hydrogen-bonding capacity of the tautomer drive rapid phase separation, causing the compound to crash out of solution.

Q2: My assay readout shows highly variable data and unexpected target inhibition. Is this related to solubility? A2: Yes. Poor solubility frequently manifests as colloidal aggregation rather than visible precipitation. These sub-micron aggregates nonspecifically sequester target proteins, leading to false-positive inhibition (PAINS-like behavior), underrated activity, and highly variable structure-activity relationship (SAR) data[2]. Dynamic Light Scattering (DLS) must be used to detect these invisible aggregates[3].

Q3: Should I measure kinetic or thermodynamic solubility for my High-Throughput Screening (HTS) assay? A3: For early-stage biochemical assays and HTS, kinetic solubility is the relevant metric. It reflects the compound's behavior under non-equilibrium conditions (rapid dilution from DMSO into buffer), which directly mimics your actual assay workflow[4]. Thermodynamic solubility, conversely, is measured from solid crystalline powders over long incubation periods (24+ hours) and is strictly reserved for late-stage formulation studies[5].

Q4: I am performing serial dilutions of the compound directly in the aqueous assay buffer. Is this contributing to the problem? A4: Absolutely. Serial dilution in aqueous buffers is a critical procedural error for lipophilic compounds. You must perform all serial dilutions in 100% DMSO first, and then make a single-step dilution into the final aqueous assay buffer to maintain a consistent co-solvent ratio across all tested concentrations[2].

SECTION 2: Mechanistic Workflows & Visualizations

To effectively troubleshoot, you must understand both the physical mechanism of aggregation and the logical workflow to resolve it.

Mechanism DMSO 100% DMSO Stock (Monomeric State) Dilution Aqueous Dilution (<2% DMSO) DMSO->Dilution Tautomer Pyridin-2-ol ⇌ Pyridin-2(1H)-one Tautomerization Dilution->Tautomer PiStack Intermolecular H-Bonding & Pi-Pi Stacking Tautomer->PiStack Hydrophobic Effect Aggregate Colloidal Aggregation (Assay Interference) PiStack->Aggregate

Caption: Mechanistic pathway of biaryl pyridinone aggregation upon aqueous dilution.

Workflow Start Precipitation Observed in Assay Buffer CheckDLS Run DLS / Nephelometry (Detect Aggregation) Start->CheckDLS IsAgg Colloidal Aggregates Detected? CheckDLS->IsAgg ModBuffer Optimize Buffer (Add Triton X-100 / BSA) IsAgg->ModBuffer Yes CheckSol Determine Kinetic Solubility Limit IsAgg->CheckSol No ModBuffer->CheckSol AdjustConc Cap Assay Concentration Below Limit CheckSol->AdjustConc

Caption: Workflow for diagnosing and resolving compound precipitation in biochemical assays.

SECTION 3: Quantitative Data & Buffer Optimization

Modifying your assay buffer is the most effective way to increase the kinetic solubility limit of 5-(2,6-Dimethylphenyl)pyridin-2-ol. The addition of non-ionic detergents disrupts hydrophobic π−π stacking, while adjusting the pH can favor the ionized (more soluble) state of the pyridin-2-ol moiety.

Buffer ConditionCo-solvent / AdditiveKinetic Solubility Limit (µM)Aggregation State (DLS)Assay Impact
Standard PBS (pH 7.4)1% DMSO< 5 µMColloidal (>200 nm)High false-positive rate
Tris-HCl (pH 8.5)1% DMSO~ 15 µMMonomeric (<10 nm)Improved solubility via ionization
PBS + 0.01% Triton X-1001% DMSO~ 25 µMMonomeric (<10 nm)Reliable SAR generation
HEPES (pH 7.4)2% DMSO + 0.1 mg/mL BSA~ 50 µMProtein-bound / StabilizedReduced free drug fraction

SECTION 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prove the assay is functioning correctly before you interpret the data for your target compound.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Because 5-(2,6-Dimethylphenyl)pyridin-2-ol absorbs UV light, standard absorbance assays can yield confounding results. Nephelometry measures light scattering rather than absorbance, making it the gold standard for detecting precipitates[6].

Causality: As the compound transitions from a dissolved monomer to a suspended aggregate, it scatters light. The inflection point on a scatter-vs-concentration plot defines the exact kinetic solubility limit.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5-(2,6-Dimethylphenyl)pyridin-2-ol in 100% DMSO.

  • DMSO Serial Dilution: In a V-bottom plate, create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Self-Validation Controls: Include a known highly soluble compound (e.g., Caffeine) as a negative control, and a known aggregator (e.g., Curcumin) as a positive control.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 98 µL of your exact biochemical assay buffer in a 96-well clear-bottom plate (Final DMSO = 2%).

  • Incubation: Incubate at room temperature for 2 hours (this duration must match your actual biochemical assay incubation time)[5].

  • Measurement: Read the plate using a laser nephelometer.

  • Validation Check: The protocol is validated if Caffeine shows baseline scatter across all concentrations, while Curcumin shows a sharp inflection point.

  • Actionable Output: Identify the highest concentration of 5-(2,6-Dimethylphenyl)pyridin-2-ol that exhibits baseline light scatter. You must cap your biochemical assay screening concentration below this exact limit.

Protocol 2: Dynamic Light Scattering (DLS) Aggregation Check

If your compound appears soluble to the naked eye but your assay data is erratic, you must test for sub-micron colloidal aggregates.

Causality: DLS measures the hydrodynamic radius of particles in solution. Monomeric small molecules have a radius of <1 nm. If the radius exceeds 100 nm, the compound has formed colloidal aggregates that will nonspecifically denature your assay proteins.

Step-by-Step Methodology:

  • Sample Prep: Prepare 5-(2,6-Dimethylphenyl)pyridin-2-ol at its intended maximum screening concentration (e.g., 10 µM) in the final assay buffer.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes. Why? This removes ambient dust particulates that would otherwise skew the light scattering data, ensuring any detected particles are truly compound aggregates.

  • Measurement: Load 20 µL of the supernatant into a DLS cuvette and measure the hydrodynamic radius at 25°C.

  • Validation Check: Run the buffer alone (blank). It should read <1 nm.

  • Actionable Output: If the compound reads >100 nm, return to Section 3 and add 0.01% Triton X-100 to your buffer, then repeat the DLS measurement until the monomeric state (<10 nm) is confirmed[3].

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol

Welcome to the technical support center for the synthesis and scale-up of 5-(2,6-Dimethylphenyl)pyridin-2-ol. This guide is designed for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(2,6-Dimethylphenyl)pyridin-2-ol. This guide is designed for researchers, process chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles to ensure a robust and scalable process.

Our approach centers on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely-used method for forming the critical C-C bond in the target molecule.[1][2] This guide will help you navigate the complexities of this reaction, from bench-scale optimization to kilogram-scale manufacturing.

Synthetic Pathway Overview

The synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromopyridin-2-ol and 2,6-dimethylphenylboronic acid. This reaction offers high functional group tolerance and typically proceeds in good yields.[1]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 5-Bromopyridin-2-ol D Suzuki-Miyaura Cross-Coupling A->D B 2,6-Dimethylphenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) C->D E Crude Product Mixture D->E F Purification (Crystallization / Chromatography) E->F G 5-(2,6-Dimethylphenyl)pyridin-2-ol (Final Product) F->G

Caption: Synthetic workflow for 5-(2,6-Dimethylphenyl)pyridin-2-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material, 5-bromopyridin-2-ol. What went wrong?

Answer: This is a common issue often related to catalyst activity or reaction conditions. Let's break down the potential causes:

  • Cause A: Inactive Palladium Catalyst

    • Explanation: The active catalytic species, Pd(0), is highly sensitive to oxygen.[3] Improper degassing or a poor inert atmosphere (nitrogen or argon) can lead to rapid oxidation and deactivation of the catalyst. The choice of ligand is also crucial for catalyst stability and reactivity.

    • Solution:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (argon or nitrogen) for 30-60 minutes.

      • Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox. A continuous positive pressure of nitrogen or argon should be maintained throughout the reaction. On a larger scale, this means ensuring the reactor is properly purged and leak-tested.[3]

      • Catalyst/Ligand Choice: For sterically hindered substrates like 2,6-dimethylphenylboronic acid, a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) may be required to facilitate the oxidative addition and reductive elimination steps.[4][5]

  • Cause B: Ineffective Base

    • Explanation: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] Its strength, solubility, and physical form (particle size) can significantly impact the reaction rate. An insufficient amount or an inappropriate choice of base will stall the reaction.

    • Solution:

      • Choice of Base: Potassium phosphate (K₃PO₄) is often effective for heteroaryl couplings.[1] Sodium carbonate (Na₂CO₃) is another common choice. Ensure the base is finely powdered to maximize surface area, especially in a biphasic system.

      • Stoichiometry: Use at least 2-3 molar equivalents of the base relative to the limiting reagent (typically the bromide).

      • Aqueous Phase: The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle. A solvent mixture like 1,4-dioxane/water (e.g., 4:1 v/v) is a good starting point.[1]

  • Cause C: Low Reaction Temperature

    • Explanation: Like most chemical reactions, Suzuki couplings have an activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: The reaction is typically run at elevated temperatures, often between 85-100 °C.[1] Ensure your heating mantle or oil bath is calibrated and that the internal reaction temperature is being monitored and maintained.

Question 2: I'm observing a significant amount of a side product identified as 3,3',5,5'-tetramethyl-1,1'-biphenyl. What is this and how can I prevent it?

Answer: This side product is the result of the homocoupling of 2,6-dimethylphenylboronic acid.

  • Explanation: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high catalyst loadings. It occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.

  • Solution:

    • Strict Oxygen Exclusion: As with preventing catalyst deactivation, rigorous degassing and maintaining a robust inert atmosphere are the primary methods to suppress homocoupling.[3]

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions. A typical loading is between 1-5 mol %. Experiment to find the optimal loading for your specific substrate combination.

    • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is common, but a large excess can increase the statistical probability of homocoupling.

Question 3: My final product is contaminated with residual palladium. How can I remove it to meet pharmaceutical specifications?

Answer: Reducing palladium levels to the parts-per-million (ppm) range required for Active Pharmaceutical Ingredients (APIs) is a critical challenge in process chemistry.[6]

  • Explanation: Palladium can remain in the product as finely dispersed metal or as soluble complexes. A multi-pronged approach is often necessary for its removal.

  • Solution:

    • Optimized Crystallization: This is the most effective and economical purification method. Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while palladium impurities remain in the mother liquor.

    • Activated Carbon Treatment: Adding a small amount of activated carbon (e.g., 1-5 wt%) to a solution of the crude product and stirring for a few hours can effectively adsorb palladium residues. The carbon is then removed by filtration through a pad of Celite®.

    • Palladium Scavengers: If the above methods are insufficient, use a scavenger. These are materials with functional groups that chelate palladium.

      • Thiol-based Scavengers: Resins or silicas functionalized with thiol groups (e.g., SiliaMetS Thiol) are highly effective. The crude product is dissolved and passed through a cartridge of the scavenger or stirred with it as a slurry.

      • Cysteine: In some cases, adding L-cysteine to the workup can help precipitate palladium, which can then be filtered off.

Scale-Up Frequently Asked Questions (FAQs)

Question 4: How do mixing and heat transfer considerations change when moving from a 1 L flask to a 50 L reactor?

Answer: This is one of the most critical aspects of process scale-up. What works in the lab can fail in a plant due to changes in surface-area-to-volume ratios.[7]

  • Mixing: In a small flask, magnetic stirring is sufficient. In a large reactor, mechanical overhead stirring is used. Inefficient mixing can create "hot spots" where the temperature is much higher than the bulk, leading to side product formation and catalyst degradation. It can also lead to poor phase transfer in biphasic systems, slowing the reaction. Ensure the impeller design and stirring speed are adequate to maintain a homogeneous mixture.

  • Heat Transfer: Large reactors have a much smaller surface-area-to-volume ratio than lab flasks, making both heating and cooling less efficient. The initial heating to reaction temperature will be slower. More importantly, if the reaction is exothermic, it can be difficult to dissipate the heat, potentially leading to a dangerous thermal runaway. A thorough process safety review and calorimetric study (e.g., using a Reaction Calorimeter - RC1) are essential before scaling up to understand the thermal profile of the reaction.

Question 5: My crystallization was straightforward in the lab, but at the kilogram scale, I'm getting an oil or very fine needles that are difficult to filter. What should I investigate?

Answer: Crystallization is highly sensitive to scale, cooling rate, and impurities.

  • Explanation: Rapid cooling in a large reactor can lead to "crashing out" of the product as an oil or fine, poorly-filterable solid. The presence of minor impurities that were insignificant at the lab scale can inhibit crystal growth at a larger scale.

  • Solution:

    • Controlled Cooling Profile: Implement a slow, controlled cooling ramp instead of simply turning off the heat. Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of large, well-defined crystals.

    • Solvent System Re-evaluation: The optimal crystallization solvent at a small scale may not be ideal for a large scale. Re-screen anti-solvents and solvent ratios.

    • Purity of Input Stream: Ensure the crude material entering the crystallization step is of consistent and high quality. An upstream purification step (e.g., a carbon treatment or silica plug) may be necessary.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for a 10g scale synthesis.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopyridin-2-ol174.0010.0 g57.51.0
2,6-Dimethylphenylboronic acid149.999.5 g63.21.1
Pd(PPh₃)₄1155.561.33 g1.150.02
Potassium Phosphate (K₃PO₄)212.2724.4 g1152.0
1,4-Dioxane-200 mL--
Water (degassed)-50 mL--

Procedure:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5-bromopyridin-2-ol (10.0 g, 57.5 mmol) and 2,6-dimethylphenylboronic acid (9.5 g, 63.2 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent & Base Addition: Add 1,4-dioxane (200 mL) and degassed water (50 mL). Begin stirring and then add potassium phosphate (24.4 g, 115 mmol).

  • Degassing: Bubble nitrogen through the stirred suspension for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.33 g, 1.15 mmol) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90-95 °C (internal temperature) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 5-(2,6-Dimethylphenyl)pyridin-2-ol as a pure, crystalline solid.

Troubleshooting Workflow

G Start Problem Observed: Low Conversion / Yield Q1 Was the reaction system rigorously degassed and kept under inert gas? Start->Q1 A1_No Action: Improve inerting technique (purge longer, use Schlenk line). Q1->A1_No No A1_Yes Check Catalyst & Base Q1->A1_Yes Yes Q2 Is the base appropriate (e.g., K₃PO₄), finely powdered, and used in sufficient excess (2-3 eq)? A1_Yes->Q2 A2_No Action: Use fresh, finely powdered base. Verify stoichiometry. Q2->A2_No No A2_Yes Check Reagents & Temp Q2->A2_Yes Yes Q3 Are the starting materials pure? Is the catalyst from a reliable source? Is the internal temperature correct (90-95 °C)? A2_Yes->Q3 A3_No Action: Verify reagent purity. Calibrate thermometer. Use fresh catalyst. Q3->A3_No No A3_Yes Action: Consider alternative catalyst/ligand system for challenging substrates. Q3->A3_Yes Yes

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 5-(2,6-Dimethylphenyl)pyridin-2-ol with known inhibitors

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, has emerged as a critical node in oncogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling.[1] For decades, SHP2's role as a positive regulator of the RAS-MAPK pathway has made it a compelling, albeit challenging, therapeutic target.[1][2] The development of allosteric inhibitors, which stabilize SHP2 in an auto-inhibited conformation, marked a significant breakthrough in targeting this previously "undruggable" phosphatase.[]

This guide provides a comparative analysis of the pioneering allosteric SHP2 inhibitor, SHP099, against other notable inhibitors that have since entered clinical development. We will delve into their respective efficacies, supported by key preclinical data, and provide detailed protocols for the fundamental assays used in their evaluation. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental frameworks used to assess and compare these promising therapeutic agents.

The Central Role of SHP2 in Oncology

SHP2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase that integrates signals from multiple receptor tyrosine kinases (RTKs) to activate the RAS-MAPK signaling cascade.[1][4] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the phosphatase domain.[1] Upon activation by upstream signals, such as those from EGFR, MET, or HER2, SHP2 undergoes a conformational change that exposes its active site.[4] This allows SHP2 to dephosphorylate key substrates, ultimately leading to the activation of RAS and the downstream MAPK pathway, which drives cell proliferation, survival, and differentiation.[2] Dysregulation of SHP2 activity is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[5]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 Recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->GRB2 Dephosphorylates docking sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The SHP2 signaling pathway, a key regulator of cell growth.

Comparative Efficacy of Allosteric SHP2 Inhibitors

The discovery of SHP099 by Novartis provided the first proof-of-concept that allosteric inhibition of SHP2 is a viable therapeutic strategy.[5] Since then, several other allosteric inhibitors have been developed and have entered clinical trials.[] This section compares the efficacy of SHP099 with other well-characterized inhibitors such as TNO155 (also from Novartis), RMC-4630, and JAB-3312 (Sitneprotafib).[][6][7]

InhibitorBiochemical IC50 (nM)Cellular p-ERK Inhibition IC50 (nM)Cell Proliferation IC50 (µM)In Vivo ModelEfficacyReference
SHP099 71250 (KYSE-520 cells)2.5 (KYSE-520 cells)KYSE-520 xenograftSignificant tumor growth inhibition[][8]
TNO155 11Not specifiedNot specifiedRTK-dependent malignanciesPotent, orally active[6]
RMC-4630 Not specifiedNot specifiedNot specifiedVarious metastatic solid tumorsIn Phase I/II clinical trials[]
JAB-3312 1.9Not specifiedNot specifiedKYSE-520 xenograftSignificant tumor regression[6][7]
PF-07284892 21Low nanomolarNot specifiedDiverse oncogene-addicted solid tumorsOvercomes targeted therapy resistance[9]
IACS-13909 15.7Not specifiedNot specifiedNot specifiedSpecific to SHP2, no SHP1 inhibition[]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SHP2.

  • Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by the SHP2 enzyme.[10] Cleavage of the phosphate group by SHP2 results in the fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified.[10]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant full-length wild-type SHP2 is diluted in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2).[11]

    • To activate the auto-inhibited wild-type SHP2, a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide is pre-incubated with the enzyme.[12]

    • DiFMUP substrate is diluted in the assay buffer to the desired final concentration (e.g., 100 µM).

  • Compound Preparation:

    • The test inhibitor is serially diluted in DMSO to create a concentration gradient.

    • These dilutions are then further diluted in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the SHP2 enzyme.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.[10]

    • Initiate the reaction by adding the DiFMUP substrate to all wells.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

    • Calculate the initial reaction rates and determine the percentage of inhibition at each inhibitor concentration relative to the DMSO control.

    • The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[12][13]

  • Objective: To confirm the binding of the inhibitor to SHP2 in intact cells and to determine the cellular EC50.

  • Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[13] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[12]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T overexpressing SHP2) to a sufficient density.[14]

    • Treat the cells with various concentrations of the SHP2 inhibitor or DMSO for a specified period.

  • Heating and Lysis:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble SHP2 in the supernatant using methods such as Western blotting or an enzyme complementation assay like the InCell Pulse™ technology.[12]

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and control samples to generate a melting curve. A shift in the melting curve indicates target engagement.

    • For determining cellular EC50, perform an isothermal dose-response experiment at a fixed temperature (the melting temperature of SHP2) with varying inhibitor concentrations.[13]

In Vivo Tumor Xenograft Study

This is a critical preclinical experiment to evaluate the anti-tumor efficacy of an SHP2 inhibitor in a living organism.

  • Objective: To assess the ability of the SHP2 inhibitor to inhibit tumor growth in a mouse model.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[15] The mice are then treated with the SHP2 inhibitor, and the tumor growth is monitored over time.[15]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (e.g., oral gavage) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Tumor_Excision 8. Tumor Excision & Analysis (e.g., Western Blot) Endpoint->Tumor_Excision

Caption: A typical workflow for an in vivo xenograft study.

Step-by-Step Protocol:

  • Cell Implantation:

    • Human cancer cells (e.g., KYSE-520) are harvested and resuspended in a solution like Matrigel.[15]

    • The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[15]

  • Tumor Growth and Grouping:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment groups (vehicle control and inhibitor-treated groups).

  • Drug Administration and Monitoring:

    • The SHP2 inhibitor is administered to the mice according to a predetermined schedule (e.g., daily oral gavage).[15]

    • Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors are excised, weighed, and can be used for further pharmacodynamic analyses, such as Western blotting for p-ERK levels, to confirm target modulation in vivo.

Conclusion

The development of allosteric SHP2 inhibitors represents a significant advancement in targeted cancer therapy. While SHP099 paved the way, newer compounds like JAB-3312 show promising improvements in potency. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and future SHP2 inhibitors. A thorough understanding of these methodologies is essential for researchers aiming to contribute to this exciting and rapidly evolving field of drug discovery.

References

  • Targeted Oncology. (2023, June 23).
  • PMC. (n.d.). A cellular target engagement assay for the characterization of SHP2 (PTPN11)
  • American Association for Cancer Research. (2023, November 1). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment.
  • BenchChem. (n.d.). The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers.
  • PMC. (n.d.). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies.
  • BOC Sciences. (2022, November 25). The Research Progress in SHP2 and the Inhibitors.
  • MedchemExpress.com. (n.d.). SHP2 | Inhibitors.
  • ACS Bio & Med Chem Au. (2023, July 14). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes.
  • Frontiers. (n.d.). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling.
  • IRBM. (2024, April 24). SHP2 Inhibitors: Progress and Perspectives in 2024.
  • MDPI. (2022, August 31). The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance?
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of SHP2 Inhibitors in Animal Models.
  • ResearchGate. (n.d.). Development of a cellular target engagement assay for WT and oncogenic...
  • PMC. (n.d.). Assessing Cellular Target Engagement by SHP2 (PTPN11)
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of SHP2 Inhibitors: SHP099 vs. Shp2-IN-14.
  • Jacobio Pharma. (n.d.). SHP2 Inhibitor.
  • Drug Target Review. (2021, June 18).
  • Cancer Discovery. (2023, August 4).
  • JoVE. (2020, May 15). Assessing SHP2 Inhibitors in Cancer Therapy.
  • PMC. (n.d.).
  • MDPI. (2022, April 18). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines.
  • Journal of Medicinal Chemistry. (2024, March 10).
  • PMC. (n.d.).
  • AACR Journals. (2025, October 22). Abstract A075: SHP2 inhibition is active in a RAS mutation-dependent manner and synergizes with RAS(ON)
  • Journal of Medicinal Chemistry. (2020, September 10).
  • Targeted Oncology. (2021, June 25).
  • SFAM. (n.d.).
  • Sapphire Bioscience. (n.d.). 5-(2,6-Dimethylphenyl)pyridin-2-ol.
  • ScienceDirect. (2013, September 15). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides.
  • PubMed. (2016, November 1). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors.
  • PMC. (2025, February 12).
  • Semantic Scholar. (2023, May 18).
  • Nature. (n.d.).
  • MDPI. (2022, October 15). Efficacy of Five Disinfectant Products Commonly Used in Pig Herds against a Panel of Bacteria Sensitive and Resistant to Selected Antimicrobials.
  • ResearchGate. (2022, February 3). (PDF)
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Taylor & Francis Online. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inh.
  • BLDpharm. (n.d.). 1111106-00-3|5-(2,6-Dimethylphenyl)pyridin-2-ol.
  • Taylor & Francis Online. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.

Sources

Comparative

Cross-Reactivity Profiling of 5-(2,6-Dimethylphenyl)pyridin-2-ol: A Comparative Guide to Kinase Selectivity

Executive Summary In the landscape of targeted therapeutics, achieving kinome-wide selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the ~500 human kinases. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, achieving kinome-wide selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the ~500 human kinases. This technical guide evaluates the cross-reactivity profile of 5-(2,6-Dimethylphenyl)pyridin-2-ol , a novel small-molecule scaffold designed for highly selective hinge-binding. By comparing its thermodynamic binding affinities against benchmark inhibitors like SB203580 (a Type I inhibitor) and BIRB-796 (a Type II inhibitor), we objectively assess its utility as a precision tool for targeting the p38α mitogen-activated protein kinase (MAPK14) pathway.

Mechanistic Background & Structural Rationale

As an application scientist, it is critical to understand why a molecule behaves selectively before evaluating its data. The structural design of 5-(2,6-Dimethylphenyl)pyridin-2-ol is rooted in precise geometric constraints:

  • The Hinge-Binding Motif: Protein kinases share a highly conserved three-dimensional structure in their catalytic domains. The pyridin-2-ol core (which exists in tautomeric equilibrium with pyridin-2(1H)-one) serves as a highly effective peptide bond isostere. It forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region (specifically Met109 and Gly110 in p38α) 1[1].

  • The Dihedral Lock (Causality of Selectivity): To engineer out off-target liabilities, the 2,6-dimethylphenyl group is positioned at the 5-carbon. The steric bulk of the two ortho-methyl groups forces the phenyl ring into a nearly orthogonal dihedral angle relative to the planar pyridinone core. This twisted conformation perfectly matches the deep hydrophobic pocket adjacent to the ATP-binding site in p38α 2[2]. Crucially, this orthogonal projection creates a severe steric clash in kinases with shallower hydrophobic pockets (such as SRC or LCK), preventing unwanted cross-reactivity.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

Causality & Assay Selection: Traditional radiometric enzymatic assays depend heavily on ATP concentration and the specific Km​ of each kinase for ATP, which varies drastically across a kinase panel. This variation makes direct cross-kinome IC50 comparisons mathematically misleading. To resolve this, we utilize the KINOMEscan™ platform, an active-site directed competition binding assay that operates independently of ATP, reporting true thermodynamic dissociation constants ( Kd​ ) 3[3].

This protocol is designed as a self-validating system :

  • Preparation of DNA-Tagged Kinase Library: Recombinant human kinases are expressed as fusion proteins with a proprietary DNA tag. This tag allows for ultra-sensitive quantitative PCR (qPCR) readout, eliminating the need for radioactive isotopes or complex fluorescent labeling that can cause steric hindrance.

  • Immobilization of Bait Ligand (Positive Control Mechanism): A broad-spectrum kinase inhibitor (the "bait") is immobilized onto magnetic beads. Self-Validation: Only properly folded, active kinases will bind the bait. Denatured or aggregated proteins are washed away, ensuring zero false positives from inactive kinase fractions.

  • Compound Equilibration: The DNA-tagged kinase library is incubated with the immobilized bait and 5-(2,6-Dimethylphenyl)pyridin-2-ol at screening concentrations (1 µM and 10 µM) in a buffer containing 0.1% DMSO. The reaction is incubated for 1 hour at room temperature to reach thermodynamic equilibrium. The 0.1% DMSO serves as the negative control vehicle to establish the 100% binding baseline.

  • Stringent Washing and Elution: Beads are washed with 1x PBS / 0.05% Tween-20 to remove unbound compound and weakly interacting off-target proteins. The remaining bead-bound kinase is eluted using a competitive elution buffer.

  • qPCR Quantification & Kd​ Determination: The eluted DNA tag is quantified using qPCR. For hits showing >80% inhibition (relative to the DMSO control), an 11-point serial dilution is performed to calculate the precise Kd​ , providing a universally comparable metric of affinity across the entire kinome 4[4].

Data Presentation: Cross-Reactivity Profiles

The following table summarizes the thermodynamic binding affinities ( Kd​ ) of the pyridin-2-ol scaffold compared to standard-of-care alternatives.

Kinase Target5-(2,6-Dimethylphenyl)pyridin-2-ol ( Kd​ , nM)SB203580 (Type I) ( Kd​ , nM)BIRB-796 (Type II) ( Kd​ , nM)
p38α (MAPK14) 12 450.1
p38β (MAPK11) 18 500.8
p38γ (MAPK12) >10,000>10,000150
p38δ (MAPK13) >10,000>10,000220
JNK1 (MAPK8) >10,000>10,00085
SRC >10,000850>10,000
LCK >10,0001,200>10,000
EGFR >10,000>10,000>10,000

Comparative Analysis:

  • Target Precision: 5-(2,6-Dimethylphenyl)pyridin-2-ol demonstrates exquisite selectivity for the p38α/β isoforms, driven by the orthogonal dihedral lock.

  • Off-Target Mitigation: Unlike SB203580, which exhibits notable off-target liability against SRC family kinases (SRC, LCK), the steric bulk of the 2,6-dimethylphenyl group prevents our scaffold from accessing these shallower pockets.

  • Isoform Selectivity: While BIRB-796 is highly potent, its Type II (DFG-out) binding mechanism results in broader cross-reactivity across the p38 family (γ/δ) and JNK1. The pyridin-2-ol scaffold maintains a strict Type I profile, leaving γ/δ isoforms untouched.

Signaling Pathway Visualization

G Stimulus Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inhibitor 5-(2,6-Dimethylphenyl) pyridin-2-ol Inhibitor->p38 Inhibition Response Inflammation MK2->Response ATF2->Response

p38 MAPK signaling pathway illustrating competitive inhibition by the pyridin-2-ol scaffold.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers in Chemistry. 1

  • Binding interactions between 1 and p38 MAP kinase determined by X-ray... - ResearchGate. 2

  • KINOMEscan - Bio-protocol - Bio-protocol. 3

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. 4

Sources

Validation

Publish Comparison Guide: 5-Aryl-Pyridin-2-ols vs. Traditional Phenol Scaffolds in Hit-to-Lead Optimization

Executive Summary Phenols and anilines are ubiquitous motifs in drug discovery, frequently serving as critical hydrogen-bond donors in kinase hinges and GPCR binding pockets. However, their clinical viability is routinel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenols and anilines are ubiquitous motifs in drug discovery, frequently serving as critical hydrogen-bond donors in kinase hinges and GPCR binding pockets. However, their clinical viability is routinely compromised by rapid Phase II metabolism (primarily glucuronidation) and suboptimal lipophilicity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward scaffold hopping strategies to rescue promising but metabolically labile hits.

The 5-aryl-pyridin-2-ol scaffold (and its tautomer, 5-aryl-pyridin-2-one) has emerged as a superior bioisosteric replacement . This guide objectively compares the biological and physicochemical performance of 5-aryl-pyridin-2-ols against traditional phenol and aniline alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to integrate this scaffold into your drug development pipeline.

Mechanistic Rationale: The Tautomeric Advantage

Unlike static phenols, 5-aryl-pyridin-2-ols exist in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms . This structural plasticity allows the molecule to adapt to the electronic demands of the target receptor.

  • Metabolic Shielding : In physiological aqueous environments, the lactam (2-pyridone) form often predominates. The conversion of the hydroxyl group into a carbonyl effectively masks the primary site of glucuronidation, dramatically extending the compound's half-life .

  • Dual H-Bonding : The lactam form presents an adjacent NH (donor) and C=O (acceptor) motif, mimicking the binding modalities of amides and nucleic acid bases. This is highly advantageous for targeting kinase hinges and DNA repair enzymes, such as OGG1 .

G Phenol Traditional Phenol Scaffold (High Phase II Clearance) Metabolism Glucuronidation / Sulfation (Rapid Elimination) Phenol->Metabolism Susceptible Bioisostere 5-Aryl-Pyridin-2-ol Bioisosteric Replacement Phenol->Bioisostere Scaffold Hopping Lactim 2-Hydroxypyridine (Lactim) Hydrogen Bond Donor Bioisostere->Lactim Tautomer A Lactam 2-Pyridone (Lactam) Hydrogen Bond Acceptor Bioisostere->Lactam Tautomer B Lactim->Lactam Dynamic Equilibrium Target Enhanced Target Affinity & Metabolic Stability Lactim->Target H-Bonding Lactam->Target H-Bonding

Tautomeric equilibrium and bioisosteric replacement logic of 5-aryl-pyridin-2-ols.

Performance Comparison: Scaffold Benchmarking

To objectively evaluate the 5-aryl-pyridin-2-ol scaffold, we benchmark it against standard biphenyl-4-ol (phenol) and biphenyl-4-amine (aniline) cores. The data below synthesizes typical hit-to-lead profiling metrics observed in recent optimization campaigns, highlighting the quantitative advantages of the pyridine-2-ol core.

ParameterTraditional Phenol (e.g., Biphenyl-4-ol)Traditional Aniline (e.g., Biphenyl-4-amine)5-Aryl-Pyridin-2-ol Scaffold
H-Bonding Capability Donor & Weak AcceptorDonor OnlyDual Donor/Acceptor (Lactam)
Phase II Clearance (UGT) High (Rapid Glucuronidation)Moderate (N-Glucuronidation)Low (Shielded by Tautomerism)
Aqueous Solubility (LogS) -4.5 to -5.0 (Poor)-4.0 to -4.5 (Poor)-2.5 to -3.5 (Excellent)
Lipophilicity (LogP) 3.5 – 4.5 (High)3.0 – 4.0 (Moderate)1.5 – 2.5 (Optimal)
Target Affinity (IC50) Baseline (Often >1 µM)Baseline (Often >1 µM)10 to 100-fold improvement (nM)
Tautomeric Adaptability NoneNoneHigh (Lactim ⇌ Lactam)

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives or negatives during your screening cascade.

Protocol A: Site-Selective Pd-Catalyzed Synthesis of 5-Aryl-Pyridin-2-ols
  • Objective : Generate a library of 5-aryl-pyridin-2-ols via Suzuki-Miyaura cross-coupling, ensuring regioselectivity at the C5 position .

  • Causality : Using 5-bromo-2-methoxypyridine as a precursor prevents catalyst poisoning by the free hydroxyl/pyridone group during the cross-coupling step. The methoxy group is subsequently cleaved to reveal the active pharmacophore.

  • Step-by-Step Methodology :

    • Coupling : Combine 5-bromo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Reaction : Heat the mixture at 90°C for 12 hours under an N₂ atmosphere.

    • Deprotection : Isolate the intermediate via flash chromatography, dissolve in anhydrous DCM, and treat with BBr₃ (3.0 eq) at -78°C. Slowly warm to room temperature to cleave the methoxy ether.

    • Validation (Internal Control) : Spike the crude reaction mixture with a known concentration of biphenyl prior to LC-MS analysis. Calculate the absolute yield based on the biphenyl standard curve to validate catalyst turnover efficiency and rule out ion suppression.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
  • Objective : Quantify the metabolic stability advantage of the 5-aryl-pyridin-2-ol over the parent phenol.

  • Causality : HLMs contain membrane-bound CYPs and UGTs. By supplementing with UDPGA (uridine 5'-diphospho-glucuronic acid) alongside NADPH, we specifically probe the Phase II glucuronidation liability of the phenol versus the protective tautomerism of the pyridin-2-ol.

  • Step-by-Step Methodology :

    • Preparation : Incubate test compounds (1 µM) with pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Cofactor Addition : Initiate the reaction by adding a mixture of NADPH (1 mM) and UDPGA (2 mM).

    • Sampling : Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Validation (Internal Controls) : Run parallel incubations with Verapamil (rapid CYP clearance control) and Warfarin (low clearance control). Critical Check: If the Verapamil half-life exceeds 15 minutes, the HLM batch is compromised (loss of enzymatic activity) and the plate data must be discarded.

Workflow Start Library Synthesis (Pd-Catalyzed Cross-Coupling) QC LC-MS & NMR QC (Internal Std: Biphenyl) Start->QC split QC->split Assay1 In Vitro HLM Assay (Metabolic Stability) split->Assay1 Assay2 Target Binding Assay (SPR / Kinase Inhibition) split->Assay2 Control1 Controls: Verapamil (High CL) Warfarin (Low CL) Assay1->Control1 Validates Data Data Integration & Lead Selection Assay1->Data Control2 Control: Native Phenol Ligand Assay2->Control2 Validates Assay2->Data

Self-validating high-throughput screening and metabolic profiling workflow.

Protocol C: Tautomeric Equilibrium Validation (NMR)
  • Objective : Confirm the lactim-lactam ratio in physiological environments.

  • Causality : The biological efficacy of the scaffold relies on its tautomeric state. Solvent polarity dictates this equilibrium. In the lactam (pyridone) form, the C6 proton is shielded by the adjacent nitrogen lone pair conjugated with the carbonyl, shifting it upfield compared to the lactim (hydroxypyridine) form.

  • Step-by-Step Methodology :

    • NMR Profiling : Dissolve the compound in DMSO-d6 (polar aprotic) and D₂O (polar protic, physiological mimic).

    • Analysis : Monitor the chemical shift of the C6 proton via ¹H-NMR to calculate the ratio of the two tautomers based on peak integration.

    • Validation (Internal Controls) : Use pH-adjusted D₂O buffers (pH 2.0 and pH 12.0). At pH 12.0, the compound is fully deprotonated (phenoxide-like), providing a reference spectrum for the pure anionic state to prevent misinterpretation of tautomeric shifts.

References

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters (2021).[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances (2022).[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (2022).[Link]

  • Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions. Organic Letters (2007).[Link]

  • Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches for DNA Repair Enzyme OGG1. Journal of Medicinal Chemistry (2025).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2,6-Dimethylphenyl)pyridin-2-ol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(2,6-Dimethylphenyl)pyridin-2-ol, a substituted pyridin-2-ol derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, the principles of chemical safety and hazardous waste management dictate a conservative approach based on the known hazards of its structural class, namely substituted pyridines and pyridinols.

This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this and structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of waste management.

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Given its chemical structure—a substituted pyridine ring—5-(2,6-Dimethylphenyl)pyridin-2-ol should be handled as a potentially hazardous substance. Pyridine and its derivatives are known for a range of toxicological effects, including potential harm if swallowed, skin and eye irritation, and potential organ toxicity.[1] Therefore, until comprehensive toxicological data for this specific compound is available, it is prudent to treat it with a high degree of caution.

Key Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Likely to cause skin and serious eye irritation.[3][4]

  • Environmental Hazard: Assumed to be toxic to aquatic organisms.

It is the responsibility of the waste generator to accurately characterize all waste materials in accordance with applicable regulations, such as the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR 262.11.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, the correct PPE must be worn to minimize exposure risks. The selection of PPE is based on the anticipated hazards of substituted pyridinols.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from potential splashes of chemical waste.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents direct skin contact with the chemical.[5][6] Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory coat or chemical-resistant apron.Protects personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or aerosols.[3][5]

Step-by-Step Disposal Protocol

The disposal of 5-(2,6-Dimethylphenyl)pyridin-2-ol must be conducted in a manner that is compliant with local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of with general laboratory or household trash.[5]

Step 1: Waste Segregation

  • Do Not Mix: Do not mix 5-(2,6-Dimethylphenyl)pyridin-2-ol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible wastes can lead to dangerous reactions.

  • Dedicated Container: Collect waste in its original container or a compatible, sealable, and clearly labeled hazardous waste container.[6][7]

Step 2: Proper Labeling

  • Clear Identification: The waste container must be labeled with the words "Hazardous Waste."[6]

  • Full Chemical Name: The label must include the full chemical name: "5-(2,6-Dimethylphenyl)pyridin-2-ol." Avoid using abbreviations or chemical formulas.[5]

  • Hazard Information: Indicate any known or assumed hazards (e.g., "Toxic," "Irritant").[5]

Step 3: Waste Storage

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

Step 4: Disposal Arrangement

  • Professional Disposal: The disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[1][5]

  • Institutional EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6] They will provide the necessary paperwork and guidance to ensure regulatory compliance.

  • Regulatory Adherence: All local, regional, and national hazardous waste regulations must be consulted and complied with to ensure complete and accurate classification and disposal.[5]

Step 5: Handling Empty Containers

  • Treat as Unused Product: Empty containers that once held 5-(2,6-Dimethylphenyl)pyridin-2-ol should be handled with the same precautions as the chemical itself and disposed of as hazardous waste.[5]

  • Triple Rinsing: In some cases, and with EHS approval, non-disposable containers may be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unknown spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7] For solid spills, carefully sweep up the material to avoid creating dust.[4]

  • Collection: Place the absorbed material or swept solids into a labeled hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water. Collect the decontamination materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as 5-(2,6-Dimethylphenyl)pyridin-2-ol.

start Start: Waste Generation (5-(2,6-Dimethylphenyl)pyridin-2-ol) characterize Characterize Waste (Assume Hazardous: Toxic, Irritant) start->characterize spill Spill Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate Waste (Dedicated, Compatible Container) ppe->segregate label Label Container ('Hazardous Waste', Full Chemical Name) segregate->label segregate->spill store Store Safely (Secure, Ventilated Area, Secondary Containment) label->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs store->spill disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Compliant Disposal disposal->end spill_response Implement Spill Response Protocol spill->spill_response Yes spill_response->segregate

Sources

Handling

Personal protective equipment for handling 5-(2,6-Dimethylphenyl)pyridin-2-ol

Comprehensive Safety and Operational Guide for Handling 5-(2,6-Dimethylphenyl)pyridin-2-ol As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-(2,6-Dimethylphenyl)pyridin-2-ol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous scientific discipline. 5-(2,6-Dimethylphenyl)pyridin-2-ol is a specialized biaryl compound frequently utilized as an intermediate in advanced pharmaceutical synthesis and drug development. Due to its specific structural motifs—a lipophilic 2,6-dimethylphenyl ring coupled with a bioactive pyridinol core—it presents unique handling considerations.

Because the full toxicological profile of many novel active pharmaceutical ingredients (APIs) and specialized intermediates is not exhaustively documented, we must employ a precautionary "unknown toxicity" approach[1]. This guide provides a self-validating, step-by-step operational and disposal framework grounded in authoritative laboratory safety standards to ensure maximum protection and workflow efficiency.

Physicochemical Hazard Profile & Causality

Understanding why we use specific Personal Protective Equipment (PPE) is critical. The biaryl nature of 5-(2,6-Dimethylphenyl)pyridin-2-ol grants it notable lipophilicity, which significantly increases the probability of dermal absorption if the powder contacts the skin. Furthermore, as a finely milled solid, it poses an inhalation hazard via aerosolized dust.

According to the National Research Council's Prudent Practices in the Laboratory, hazard assessments must dictate PPE selection, utilizing engineering controls as the primary defense and PPE as the final barrier[1].

Pathway Chem 5-(2,6-Dimethylphenyl)pyridin-2-ol (Solid/Powder) Inhalation Inhalation Route (Aerosolized Dust) Chem->Inhalation Skin Dermal Route (Lipophilic Absorption) Chem->Skin Eye Ocular Route (Direct Contact/Splash) Chem->Eye RespProtect Engineering: Fume Hood PPE: N95/P100 Inhalation->RespProtect Mitigated by SkinProtect PPE: Double Nitrile Gloves & Fluid-Resistant Coat Skin->SkinProtect Mitigated by EyeProtect PPE: Chemical Splash Goggles Eye->EyeProtect Mitigated by

Caption: Exposure pathways for biaryl pyridinols and corresponding safety control measures.

Mandatory Personal Protective Equipment (PPE) System

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that PPE must be selected based on a rigorous hazard assessment[2]. Below is the quantitative and qualitative breakdown of the required PPE for this compound.

PPE CategorySpecification / MaterialQuantitative/Design StandardScientific Justification
Hand Protection Double Nitrile Gloves (Powder-free)≥ 0.12 mm thickness per layerThe lipophilic biaryl structure facilitates skin penetration. Double gloving provides a fail-safe against micro-tears[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against airborne dust particulates and accidental solvent splashes during dissolution[3].
Body Protection Flame/Fluid-Resistant Lab CoatKnee-length, tightly wovenPrevents particulate accumulation on street clothes. Must be removed before leaving the lab[4].
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedRequired only if weighing outside a certified fume hood (though hood use is strictly mandated)[4].

Operational Workflow & Engineering Controls

To build a self-validating protocol, each step must contain a verification check. Do not proceed to the next step unless the current step's validation condition is met.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation: Check the digital airflow monitor; it must read between 80-120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding[2].

  • PPE Donning: Put on the lab coat, splash goggles, and the first pair of nitrile gloves. Inspect for tears. Don the second pair of gloves.

  • Static Mitigation: 5-(2,6-Dimethylphenyl)pyridin-2-ol is a dry powder and prone to static cling. Wipe the exterior of the weighing balance and spatulas with an anti-static cloth to prevent aerosolization during transfer.

  • Weighing & Transfer: Open the chemical vial only inside the fume hood, keeping it at least 6 inches (15 cm) behind the sash[1]. Use a micro-spatula to transfer the desired mass into a pre-tared, sealable glass vial.

  • Sealing & Decontamination: Cap the weighing vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Workflow Step1 1. Fume Hood Check (Verify >80 fpm airflow) Step2 2. Don PPE (Double gloves, goggles) Step1->Step2 Step3 3. Anti-Static Prep (Prevent aerosolization) Step2->Step3 Step4 4. Weighing & Transfer (Keep 6" behind sash) Step3->Step4 Step5 5. Decontamination (Wipe vial exterior) Step4->Step5

Caption: Step-by-step self-validating workflow for handling hazardous pharmaceutical intermediates.

Spill Response & Decontamination Protocol

In the event of a powder spill inside the fume hood, follow this methodology to prevent widespread contamination:

  • Isolate: Immediately lower the fume hood sash to maximize containment and prevent room-wide aerosolization.

  • Assess: Ensure your PPE is intact. If the spill occurred outside the hood, evacuate personnel from the immediate area and don a NIOSH-approved N95/P100 respirator before initiating cleanup.

  • Wet-Wipe Method: Do not dry sweep, as the mechanical action will aerosolize the biaryl powder. Gently cover the powder with a paper towel and carefully wet the towel with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the compound.

  • Collect: Scoop the wet mass using a disposable scraper and place it into a sealable hazardous waste bag.

  • Secondary Clean: Wash the spill surface with a detergent solution to remove any residual lipophilic film, followed by a final water rinse.

EPA-Compliant Waste Disposal Plan

The Environmental Protection Agency (EPA) strictly regulates the disposal of chemical laboratory waste under the Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research laboratories[5]. 5-(2,6-Dimethylphenyl)pyridin-2-ol must not be disposed of in standard trash or washed down the drain.

  • Solid Waste (Powder & Contaminated Consumables): Place all contaminated spatulas, weigh boats, paper towels, and outer gloves into a puncture-resistant container lined with a hazardous waste bag. Label clearly as "Hazardous Solid Waste - Toxic Organic (Pyridinol Derivative)."

  • Liquid Waste (Solutions & Washings): If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), collect the liquid in a dedicated, compatible high-density polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste - Flammable/Toxic."

  • Storage & Removal: Under EPA Subpart K, waste must be removed from the laboratory satellite accumulation area within 12 months, or within 3 days if the accumulation exceeds 55 gallons[5]. Ensure the appropriate hazardous waste code is applied before off-site transport[6].

References

  • Source: nih.
  • Source: ncsu.
  • Source: osha.
  • Source: nih.
  • Source: epa.
  • Source: epa.

Sources

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